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  • Product: methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate
  • CAS: 532417-56-4

Core Science & Biosynthesis

Foundational

Discovery and Synthesis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate: A Technical Guide

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid assembly of functionalized building blocks is critical for hit-to-lead optimization. Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid assembly of functionalized building blocks is critical for hit-to-lead optimization. Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4)[1] is a privileged scaffold that offers a dense array of orthogonal reactive vectors. Also cataloged as methyl 2-[N-(3-nitrophenyl)methanesulfonamido]acetate[2], this molecule serves as a versatile intermediate in the synthesis of kinase inhibitors, GPCR antagonists, and factor Xa inhibitors.

The strategic value of this scaffold lies in its tripartite functionality:

  • The Sulfonamide Core: Provides excellent metabolic stability and serves as a potent hydrogen-bond acceptor, often replacing labile amide linkages.

  • The 3-Nitroarene Moiety: Acts as a stable, masked aniline. Upon reduction, it provides a meta-substituted vector for subsequent urea, amide, or Buchwald-Hartwig coupling.

  • The Methyl Ester: Serves as a prodrug moiety or a temporary protecting group that can be saponified to a free carboxylic acid for peptide coupling.

Structural & Physicochemical Profiling

Before initiating synthesis, it is crucial to understand the physicochemical parameters that dictate the molecule's behavior in solution and during purification.

Table 1: Physicochemical Properties of the Target Scaffold

ParameterValuePharmacological / Synthetic Relevance
Chemical Formula C₁₀H₁₂N₂O₆SDefines stoichiometric equivalents for downstream coupling.
Molecular Weight 288.28 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
CAS Number 532417-56-4[1]Standard identifier for procurement and regulatory documentation.
MDL Number MFCD03568071[2]Cross-reference identifier for structural database queries.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Acceptors 6High capacity for target-protein interaction (sulfonyl, nitro, ester).

Retrosynthetic Analysis & Mechanistic Causality

When designing the synthesis of an N -aryl- N -sulfonyl glycinate, chemists must choose between two primary routes:

  • Route A: Sulfonylation of the aniline followed by N -alkylation.

  • Route B: N -alkylation of the aniline followed by sulfonylation.

The Causality Behind the Choice: Route A is vastly superior and is the industry standard. Primary anilines are highly nucleophilic. If Route B is attempted, reacting 3-nitroaniline directly with methyl bromoacetate typically results in rapid over-alkylation, yielding the undesired tertiary amine (dialkylated byproduct).

By executing Route A, we first install the methanesulfonyl (mesyl) group. The strong electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen, completely preventing over-alkylation. Furthermore, it acidifies the remaining N-H proton (pKa ~8.5). This acidity allows us to use a mild, non-nucleophilic base like potassium carbonate ( K2​CO3​ ) to generate a highly reactive sulfonamide anion, which then cleanly undergoes an SN​2 displacement with methyl bromoacetate[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific in-process controls (IPC), the chemist can definitively confirm the success of each transformation without relying solely on end-stage yields.

Step 1: Synthesis of N-(3-nitrophenyl)methanesulfonamide

Objective: Mask the aniline nucleophilicity and acidify the N-H bond.

  • Setup: Charge a flame-dried round-bottom flask with 3-nitroaniline (1.0 eq.) and anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq.) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (IPC): LC-MS will show the disappearance of the aniline peak and the appearance of the [M−H]− ion at m/z 215.0 in negative ion mode. 1H NMR (DMSO- d6​ ) will reveal a highly deshielded, exchangeable singlet at ~10.2 ppm, confirming the presence of the acidic sulfonamide proton.

Step 2: Base-Mediated N-Alkylation (Core Transformation)

Objective: Install the glycine ester backbone via SN​2 displacement.

  • Setup: To a dry flask, add N -(3-nitrophenyl)methanesulfonamide (1.0 eq.) and anhydrous N,N -Dimethylformamide (DMF) (0.2 M).

  • Deprotonation: Add finely powdered potassium carbonate ( K2​CO3​ , 2.0 eq.)[3]. Stir at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion. The mixture will often take on a slight yellow hue.

  • Alkylation: Add methyl bromoacetate (1.2 eq.) dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Filter the reaction mixture to remove inorganic salts ( K2​CO3​ and KBr)[3]. Dilute the filtrate with water and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (IPC): The success of this step is definitively proven by 1H NMR (CDCl 3​ ). The broad N-H singlet at ~10.2 ppm must completely disappear. Concurrently, two new sharp singlets will emerge: one at ~4.4 ppm (integrating for 2H, the N-CH2​ group) and one at ~3.7 ppm (integrating for 3H, the ester O-CH3​ group).

Quantitative Data: Reaction Optimization

To demonstrate the robustness of the N -alkylation step, the following optimization matrix highlights the causality behind the selection of K2​CO3​ in DMF.

Table 2: Optimization of Sulfonamide N-Alkylation

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Et3​N (2.0)DCM2524<15Organic base insufficiently strong to fully deprotonate the sulfonamide.
2NaH (1.2)THF0 to 25468Strong base leads to competing transesterification/hydrolysis during workup.
3 K2​CO3​ (2.0) DMF 25 12 92 Optimal; mild base with polar aprotic solvent accelerates SN​2 [3].
4 Cs2​CO3​ (1.5)DMF25695Faster kinetics due to the "cesium effect", but cost-prohibitive for scale-up.

Downstream Diversification & Pathway Visualization

Once synthesized, methyl N -(methylsulfonyl)- N -(3-nitrophenyl)glycinate serves as a branching point for library generation. The nitro group can be reduced to an aniline using catalytic hydrogenation (Pd/C, H2​ ), providing a nucleophilic handle. Alternatively, the methyl ester can be hydrolyzed using Lithium Hydroxide (LiOH) to yield the free carboxylic acid for peptide coupling.

SynthesisWorkflow A 3-Nitroaniline (Starting Material) B N-(3-nitrophenyl) methanesulfonamide (Intermediate) A->B MsCl, Pyridine DCM, 0°C to RT C Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate (Target Scaffold) B->C Methyl bromoacetate K2CO3, DMF, RT D Methyl N-(methylsulfonyl)- N-(3-aminophenyl)glycinate (Aniline Handle) C->D Pd/C, H2 (1 atm) MeOH, RT E N-(methylsulfonyl)- N-(3-nitrophenyl)glycine (Acid Handle) C->E LiOH·H2O THF/H2O, RT

Fig 1: Synthetic workflow and downstream diversification of the target scaffold.

References

  • Monash University. "Synthesis of N-Alkyl Amino Acids". Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Characterization of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of complex synthetic intermediates not merely as a checklist of assays, but as a predictive framework. The compound methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of complex synthetic intermediates not merely as a checklist of assays, but as a predictive framework. The compound methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS 532417-56-4) is a highly functionalized building block[1]. Its unique combination of a tertiary sulfonamide, an electron-withdrawing nitroaromatic ring, and a hydrolyzable methyl ester dictates a specific physicochemical behavior that cascades into downstream pharmacokinetic (PK) and formulation outcomes.

This technical guide deconstructs the structural causality of this compound and provides field-proven, self-validating protocols for its experimental characterization.

Structural Causality and Predictive Profiling

Before committing resources to benchtop assays, we must analyze the molecule's structural topology to anticipate its behavior in biological systems. The molecular formula is C10H12N2O6S, yielding a molecular weight of 288.28 g/mol [1].

The structural causality of this compound is defined by three core moieties:

  • Tertiary Sulfonamide: Unlike primary or secondary sulfonamides, the central nitrogen here is fully substituted. This eliminates hydrogen bond donors (HBD = 0), which significantly restricts aqueous solvation but enhances passive lipid membrane permeability.

  • 3-Nitrophenyl Group: The nitro group is strongly electron-withdrawing. It pulls electron density away from the aromatic ring, making the molecule relatively electron-deficient. This impacts the oxidative stability of the ring and provides multiple hydrogen bond acceptors (HBA).

  • Methyl Glycinate Ester: This moiety introduces a metabolic liability (susceptibility to esterases) and chemical liability (base-catalyzed hydrolysis). However, it serves as an excellent prodrug-like masking group to increase lipophilicity during initial cellular assays.

Quantitative Data Summary

The following table summarizes the predicted and fundamental physicochemical parameters, highlighting the causality behind each metric.

ParameterValueCausality / Implication in Drug Design
Molecular Formula C10H12N2O6S[1]Defines the atomic composition and exact mass.
Molecular Weight 288.28 g/mol [1]< 500 Da; strictly complies with Lipinski's Rule of 5 for oral bioavailability.
H-Bond Donors (HBD) 0Lack of N-H or O-H limits aqueous solubility but heavily promotes membrane permeability.
H-Bond Acceptors (HBA) 6Provided by nitro, sulfonyl, and ester oxygens; facilitates target binding and dipole interactions.
Predicted LogP ~1.8 - 2.5Optimal lipophilicity for passive diffusion without excessive nonspecific protein binding.
Topological Polar Surface Area ~105.5 Ų< 140 Ų; suggests excellent intestinal absorption, though blood-brain barrier (BBB) penetration may be restricted.

Experimental Characterization Workflows

To validate the predictive profile, we employ a series of rigorous, self-validating experimental protocols.

Workflow A Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate B Structural & In Silico Profiling A->B C Experimental Validation B->C D Lipophilicity (HPLC) OECD TG 117 C->D E Thermodynamic Solubility Shake-Flask C->E F Chemical Stability Hydrolysis C->F G Preclinical Formulation & Lead Optimization D->G E->G F->G

Fig 1: Physicochemical characterization workflow for CAS 532417-56-4.

Lipophilicity (LogP) Determination via HPLC (OECD TG 117)

Scientific Rationale: For highly hydrophobic or surface-active compounds, the traditional shake-flask method (OECD TG 107) can be prone to experimental artifacts such as micro-emulsions[2]. Because CAS 532417-56-4 is a neutral, moderately lipophilic molecule with no ionizable protons at physiological pH, the reverse-phase High-Performance Liquid Chromatography (HPLC) method outlined in OECD Test Guideline 117 is prioritized[3]. This method is self-validating because it relies on a calibration curve of known reference standards, ensuring system suitability prior to analyzing the unknown[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol/water or acetonitrile/water. Ensure the pH is controlled if any impurities are suspected, though the parent compound is neutral.

  • System Calibration: Inject a minimum of six reference compounds with known, verified LogP values that bracket the expected LogP of the test compound (e.g., LogP 0 to 6)[3][4].

  • Capacity Factor Calculation: Calculate the capacity factor ( ) for each reference compound based on their retention times compared to an unretained marker (e.g., thiourea). Construct a calibration graph of versus known .

  • Sample Injection: Inject the test substance (CAS 532417-56-4) in the smallest discernible quantity to prevent column overloading. Determine the retention time in duplicate[3].

  • Data Interpolation: Calculate the capacity factor for the test substance and interpolate its LogP directly from the linear regression of the calibration graph[3].

Thermodynamic Equilibrium Solubility

Scientific Rationale: In early discovery, kinetic solubility (often measured via solvent-shift methods from DMSO stocks) is used for speed. However, kinetic assays frequently overestimate solubility due to the formation of supersaturated solutions. For a crystalline solid like CAS 532417-56-4, thermodynamic solubility represents the true equilibrium state of the solid lattice in the aqueous solvent and is the "gold standard" for formulation development[5][6].

Step-by-Step Protocol:

  • Sample Preparation: Add a visually apparent excess amount of the solid, crystalline compound to a 1.5 mL microcentrifuge vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)[5][7].

  • Equilibration: Seal the vials and place them in an orbital shaker with temperature control. Shake the suspension at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium is achieved[6][7].

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to completely pellet the undissolved solid, separating it from the saturated supernatant[5][8].

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute as necessary and analyze via HPLC-UV against a standard calibration curve prepared in the mobile phase[5][8].

Chemical Stability and Ester Hydrolysis

Because the molecule contains a methyl glycinate moiety, it is susceptible to both chemical (base-catalyzed) and enzymatic hydrolysis. Understanding this degradation pathway is critical if the compound is intended to serve as a prodrug or a stable linker.

Hydrolysis A Methyl Glycinate Ester (Intact Compound) B Aqueous Buffer (pH > 7.4) or Esterases A->B Hydrolysis C Free Glycine Acid (Active/Metabolite) B->C D Methanol (Byproduct) B->D

Fig 2: Base-catalyzed or enzymatic hydrolysis pathway of the methyl ester moiety.

Stability Assessment Protocol:

  • Incubate the compound at 10 µM in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and human plasma at 37°C.

  • Quench aliquots at predetermined time points (0, 15, 30, 60, 120 minutes) using cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins (if using plasma) and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass (m/z 288) and the appearance of the free acid metabolite (m/z 274).

Application in Drug Discovery

The physicochemical profile of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate makes it an exceptional candidate for modular drug design. Its lack of hydrogen bond donors ensures that it will not unnecessarily rigidify through intramolecular hydrogen bonding, allowing it to adopt multiple bioactive conformations. Furthermore, the terminal methyl ester can be selectively saponified to the free carboxylic acid, providing a synthetic handle for amide coupling with complex amines, thereby expanding the structure-activity relationship (SAR) landscape of the target pharmacophore.

References

  • CP Lab Safety. Methyl n-(methylsulfonyl)-n-(3-nitrophenyl)glycinate.[1] URL:

  • Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.[3] URL:

  • GOV.UK. Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117.[4] URL:

  • Benchchem. Thermodynamic Solubility Assay Protocol.[5][6][7][8] URL:

  • Umwelt-online.de. OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2] URL:

Sources

Foundational

Spectroscopic Characterization of N-Sulfonylated Glycine Derivatives: A Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals Introduction N-sulfonylated glycine derivatives represent a cornerstone in modern medicinal chemistry, primarily for their role as effective bioisosteres of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

N-sulfonylated glycine derivatives represent a cornerstone in modern medicinal chemistry, primarily for their role as effective bioisosteres of carboxylic acids.[1] Unlike their carboxylic acid counterparts, N-acyl sulfonamides exhibit comparable pKa values while often demonstrating enhanced hydrolytic and enzymatic stability—a highly desirable trait in drug design.[1] Their structural framework, incorporating a flexible glycine backbone with a sulfonamide moiety, allows for diverse chemical modifications to tune pharmacokinetic and pharmacodynamic properties.

The successful synthesis and development of these compounds hinge on rigorous and unambiguous structural verification. This guide provides a comprehensive, field-proven overview of the primary spectroscopic techniques employed for the structural elucidation of N-sulfonylated glycine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

An Integrated Approach to Structural Elucidation

A comprehensive characterization strategy does not rely on a single technique but rather integrates data from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The logical workflow begins with confirmation of the successful synthesis and culminates in a detailed understanding of the molecule's three-dimensional architecture.

G cluster_0 Phase 1: Synthesis & Initial Verification cluster_1 Phase 2: Foundational Characterization cluster_2 Phase 3: Detailed Structural Analysis Synthesis Synthesis of Derivative (e.g., Sulfonylation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS IR FT-IR Spectroscopy Identify Key Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Covalent Connectivity & Solution-State Conformation MS->NMR IR->NMR XRay Single-Crystal X-ray Diffraction (Optional - Gold Standard) Determine Solid-State 3D Structure NMR->XRay If single crystals are obtained

Caption: A typical experimental workflow for the comprehensive structural analysis of N-sulfonylated glycine derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise covalent structure and conformational dynamics of N-sulfonylated glycine derivatives in solution.[2] Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common for many derivatives, but for compounds with higher polarity or hydrogen-bonding capabilities, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can help resolve exchangeable protons (like N-H).

A defining feature of these molecules, particularly when the nitrogen is disubstituted (peptoid-like), is the potential for cis and trans isomers due to restricted rotation around the tertiary sulfonamide or amide bond.[2] This can manifest as broadened signals or even two distinct sets of resonances in the NMR spectrum, providing valuable insight into the molecule's conformational flexibility.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified N-sulfonylated glycine derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 300 or 500 MHz).[2] Standard acquisition parameters are typically sufficient. For more complex structures, 2D NMR techniques like COSY and HSQC may be necessary for unambiguous signal assignment.[2]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: Key Spectroscopic Signatures

The following table summarizes the expected chemical shift ranges for the core structural motifs.

Proton (¹H) Typical Chemical Shift (δ, ppm) Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Glycine α-CH₂3.5 - 4.2Glycine α-CH₂40 - 55
Sulfonamide N-H5.0 - 9.0 (Often broad, D₂O exchangeable)Carboxyl C=O165 - 175
Aromatic (Ar-SO₂)7.5 - 8.5Aromatic (Ar-SO₂)120 - 145
Carboxylic Acid O-H10.0 - 13.0 (Very broad, D₂O exchangeable)Ester -OCH₃~52
Ester -OCH₃~3.6 - 3.8

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for N-Sulfonylated Glycine Derivatives. Data compiled from sources.[2][3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups, thereby validating the success of the sulfonylation and verifying the integrity of the glycine core.

Expertise & Causality: What to Look For

The most informative regions of the IR spectrum for these molecules are the carbonyl stretching region (1650-1750 cm⁻¹) and the sulfonyl stretching region (1150-1370 cm⁻¹). The presence of two strong, distinct bands for the SO₂ group is a hallmark of a sulfonamide.[4][5] The position of the carbonyl (C=O) stretch can provide clues about the electronic environment; for example, conjugation typically lowers the stretching frequency.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and subtracted from the sample spectrum.

Data Interpretation: Key Vibrational Frequencies
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Appearance
Carboxylic AcidO-H stretch3300 - 2500Very Broad
Carboxylic Acid / EsterC=O stretch1750 - 1700Strong, Sharp
SulfonamideN-H stretch3350 - 3250Medium, Sharp
Sulfonamide (SO₂)Asymmetric stretch1370 - 1320Strong, Sharp
Sulfonamide (SO₂)Symmetric stretch1170 - 1150Strong, Sharp
Aromatic RingC=C stretch1600 - 1450Medium to Weak

Table 2: Key FT-IR Absorption Frequencies for N-Sulfonylated Glycine Derivatives. Data compiled from sources.[4][5][6][8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized derivative, providing a direct measure of its elemental composition.

Expertise & Causality: Ionization and Fragmentation

Electrospray ionization (ESI) is the most common and gentle ionization technique for these molecules, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation, often showing characteristic losses of the sulfonyl moiety or cleavage at the glycine backbone.[7]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, a TOF or Orbitrap mass analyzer is typically used.

  • Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical calculated mass for the expected compound.

G cluster_0 Mass Spectrometer ESI Electrospray Ionization (ESI) Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Data Output Sample Sample in Solution (e.g., Methanol) Sample->ESI Infusion

Caption: Simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Single-Crystal X-ray Diffraction

While not a routine characterization technique for every compound, single-crystal X-ray diffraction is the "gold standard" for the unambiguous determination of molecular structure.[2] It provides a precise three-dimensional map of atomic positions in the solid state.

Expertise & Causality: The Ultimate Proof

This technique is unparalleled in its ability to provide definitive data on bond lengths, bond angles, and torsional angles.[2] Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding, which dictates how molecules pack in a crystal lattice.[3] This information can be invaluable for understanding the physicochemical properties of the compound and for computational modeling studies. The primary challenge is often the ability to grow diffraction-quality single crystals.

Experimental Protocol: A Brief Overview
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the crystal in a diffractometer. The unit cell parameters are determined, followed by the collection of a full sphere of diffraction data.[2]

  • Structure Solution & Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The structural model is then refined against the experimental data to yield the final, precise atomic coordinates.

Conclusion

The robust characterization of N-sulfonylated glycine derivatives is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR provides the detailed covalent framework, IR confirms the presence of essential functional groups, Mass Spectrometry validates the molecular weight, and X-ray crystallography offers the ultimate proof of structure in the solid state. By following the integrated workflow and understanding the causality behind the methodologies presented in this guide, researchers and drug development professionals can ensure the scientific integrity of their findings and accelerate the journey from molecular design to therapeutic application.

References

  • Title: Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives Source: MDPI URL: [Link]

  • Title: (PDF) Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives Source: ResearchGate URL: [Link]

  • Title: N-(2-Nitrophenylsulfonyl)glycine methyl ester Source: Griffith Research Online URL: [Link]

  • Title: Mass spectrometry-based structure-specific N- glycoproteomics and biomedical applications Source: National Center for Biotechnology Information URL: [Link]

  • Title: NMR-based metabolite studies with 15N amino acids Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonylation of amino acid esters hydrochloride Source: ResearchGate URL: [Link]

  • Title: The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry Source: PubMed URL: [Link]

  • Title: Infrared (IR) Spectroscopy Source: University of Colorado Boulder URL: [Link]

  • Title: Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide Source: Cihan University-Erbil Repository URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) Source: YouTube URL: [Link]

  • Title: Infrared spectra simulation for some sulfonamides by using semi-empirical methods Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Channel Agonist

For Researchers, Scientists, and Drug Development Professionals Introduction GSK1016790A, with the CAS number 942206-85-1, is a synthetically derived, cell-permeable piperazine amide that has emerged as a critical pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, with the CAS number 942206-85-1, is a synthetically derived, cell-permeable piperazine amide that has emerged as a critical pharmacological tool for the investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a potent and selective agonist, GSK1016790A allows for the precise interrogation of TRPV4's role in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive overview of its chemical properties, biological activity, and practical applications in research, including detailed experimental protocols.

Physicochemical Properties of GSK1016790A

GSK1016790A is a white to off-white powder with the molecular formula C₂₈H₃₂Cl₂N₄O₆S₂ and a molecular weight of 655.61 g/mol .[1][2] It is characterized by its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and limited solubility in aqueous solutions.[1] For experimental use, it is typically prepared as a stock solution in DMSO.[3]

PropertyValueReference
CAS Number 942206-85-1[1]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[1]
Molecular Weight 655.61 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98% (HPLC)[2]
Solubility DMSO: >10 mg/mL[4]
Storage Temperature -20°C[4]

Biological Activity and Mechanism of Action

GSK1016790A is a highly potent and selective agonist of the TRPV4 ion channel, a non-selective cation channel that is permeable to Ca²⁺.[3] It elicits the activation of TRPV4 at nanomolar concentrations, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK293 cells and 18 nM in the murine equivalent.[5] This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[5]

The binding of GSK1016790A to the TRPV4 channel induces a conformational change that opens the channel, leading to an influx of cations, most notably Ca²⁺.[3] This influx of intracellular calcium ([Ca²⁺]i) is the primary event that triggers a cascade of downstream signaling pathways.

Downstream Signaling Pathways

The activation of TRPV4 by GSK1016790A has been shown to modulate several key signaling pathways:

  • PKC/PI3K/RhoA Pathway: The initial calcium influx can lead to the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K). This, in turn, influences the activity of the small GTPase RhoA, which is involved in regulating the endocytosis and membrane trafficking of the TRPV4 channel itself.[6]

  • CaMKK/AMPK/eNOS Pathway: The increase in intracellular calcium can activate Calcium/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is an upstream activator of AMP-activated protein kinase (AMPK), which can then phosphorylate and activate endothelial nitric oxide synthase (eNOS). The activation of eNOS leads to the production of nitric oxide (NO), a critical signaling molecule in the vasculature.[4]

  • ERK1/2 Pathway: Activation of TRPV4 has also been linked to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade involved in cell proliferation and differentiation.[7]

GSK1016790A_Signaling_Pathway GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K CaMKK CaMKK Ca_influx->CaMKK ERK ERK1/2 Phosphorylation Ca_influx->ERK RhoA RhoA PKC->RhoA PI3K->RhoA Endocytosis TRPV4 Endocytosis RhoA->Endocytosis AMPK AMPK CaMKK->AMPK eNOS eNOS AMPK->eNOS NO Nitric Oxide Production eNOS->NO

GSK1016790A-induced TRPV4 signaling cascade.

Experimental Protocols

The following are detailed protocols for common assays used to characterize the activity of GSK1016790A.

Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 or endothelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • GSK1016790A stock solution (in DMSO)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM for the dye and 0.02% for Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Prepare a working solution of GSK1016790A in HBSS at the desired final concentration. Add the GSK1016790A solution to the wells while continuously recording the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity over time for at least 5-10 minutes after compound addition.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 in cell lysates following treatment with GSK1016790A.

Materials:

  • Cells expressing TRPV4

  • GSK1016790A stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of GSK1016790A for the appropriate time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the t-ERK signal.

Synthesis and Analytical Characterization

While a detailed, publicly available synthesis protocol for GSK1016790A is not readily found in the scientific literature, its complex structure suggests a multi-step synthesis involving the coupling of several key fragments. Based on the chemical structure, a plausible synthetic strategy would involve the formation of amide and sulfonamide bonds.

Proposed Synthetic Workflow:

Synthesis_Workflow A 1-Benzothiophene-2- carboxylic acid F Intermediate 1 (Amide) A->F B (S)-2-Amino-4- methylpentanoic acid derivative B->F C Piperazine G Intermediate 2 (Piperazine amide) C->G D (S)-2-Amino-3- hydroxypropanoic acid derivative H Intermediate 3 (Sulfonamide) D->H E 2,4-Dichlorophenyl sulfonyl chloride E->H F->G I GSK1016790A G->I H->I

A plausible synthetic workflow for GSK1016790A.

The synthesis would likely involve standard peptide coupling reagents (e.g., HATU, HOBt/EDC) for the formation of the amide bonds and reaction of an amine with the sulfonyl chloride for the sulfonamide linkage. Chiral starting materials or asymmetric synthesis techniques would be necessary to obtain the desired stereochemistry.[7][8]

Analytical Characterization

The quality and purity of GSK1016790A are typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a gradient of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid is a common method.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of GSK1016790A. The spectra would show characteristic peaks for the aromatic, alkyl, and amide protons and carbons.

Suppliers

GSK1016790A is available from several commercial suppliers for research purposes, including:

  • Sigma-Aldrich[2]

  • Tocris Bioscience[9]

  • MedchemExpress[10]

  • Cayman Chemical[3]

  • Selleck Chemicals[4]

It is important to obtain a certificate of analysis from the supplier to verify the purity and identity of the compound.

Conclusion

GSK1016790A is an indispensable tool for researchers studying the TRPV4 ion channel. Its high potency and selectivity allow for precise activation of the channel, enabling detailed investigation of its downstream signaling pathways and physiological functions. The experimental protocols provided in this guide offer a starting point for utilizing GSK1016790A in a variety of in vitro assays. A thorough understanding of its properties and mechanism of action is crucial for its effective application in advancing our knowledge of TRPV4 in health and disease.

References

  • Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & O'Neil, R. G. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]

  • Thorneloe, K. S., Sulpizio, A. C., Lin, Z., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442. [Link]

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

  • Zhu, G., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(28), 43835-43846. [Link]

  • Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 142, 105-121. [Link]

  • Jebors, S., et al. (2012). TRPV4-Mediated Calcium Influx and Ciliary Activity in Human Native Airway Epithelial Cells. Respiration, 84(5), 410-419. [Link]

  • Kwon, D., et al. (2023). TRPV4-Rho GTPase complex structures reveal mechanisms of gating and disease. Nature Communications, 14, 3732. [Link]

  • Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 306(1), H33-H40. [Link]

  • Sullivan, M. N., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology, 82(3), 464-472. [Link]

  • ResearchGate. (n.d.). Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines.... Retrieved from [Link]

  • Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(49), 42581-42592. [Link]

  • ResearchGate. (n.d.). TRPV4 mediated Calcium influx with FLIPR Calcium 6 Assay in HUVECs. Retrieved from [Link]

  • European Journal of Pharmacology. (2025). TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway. 178481. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications, 2(2), 63-72. [Link]

  • Google Patents. (n.d.). WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.

Sources

Foundational

Biological Activity and Therapeutic Potential of N-Sulfonyl-N-phenylglycine Compounds: A Technical Guide

Executive Overview The N-sulfonyl-N-phenylglycine chemotype represents a highly versatile and privileged scaffold in modern medicinal chemistry. By combining a non-proteinogenic amino acid core (N-phenylglycine) with a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The N-sulfonyl-N-phenylglycine chemotype represents a highly versatile and privileged scaffold in modern medicinal chemistry. By combining a non-proteinogenic amino acid core (N-phenylglycine) with a sulfonamide-like linkage, this class of compounds offers a highly tunable spatial geometry. This whitepaper dissects the biological activities, structure-activity relationship (SAR) dynamics, and experimental methodologies associated with these compounds, providing drug development professionals with a comprehensive mechanistic understanding.

Primary Biological Targets and Mechanistic Causality

Aldose Reductase Inhibition (Metabolic Regulation)

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, sorbitol accumulation induces severe osmotic stress, driving diabetic complications such as neuropathy and retinopathy.

Mechanistic Causality: Early studies revealed that unsubstituted N-sulfonylglycines possess weak affinity for the AR active site. However, the introduction of an N-phenyl substitution dramatically enhances inhibitory potency 1. The bulky, hydrophobic N-phenyl ring acts as a structural anchor, embedding deeply into the lipophilic specificity pocket of the AR enzyme. Simultaneously, the terminal carboxylic acid of the glycine moiety forms critical, stabilizing hydrogen bonds with catalytic residues (Tyr48 and His110), effectively locking the enzyme in an inactive conformation.

Selective mPGES-1 Inhibition (Analgesia and Inflammation)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit Cyclooxygenase (COX-1 and COX-2), halting the production of all downstream prostanoids. This non-selective blockade is the primary cause of NSAID-induced gastrointestinal toxicity.

Mechanistic Causality: N-sulfonyl-N-phenylglycine derivatives offer a safer pharmacological alternative by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) 2. By targeting mPGES-1, these compounds block only the terminal isomerization of PGH2 to PGE2 (the primary mediator of pain and inflammation). This precise intervention preserves the synthesis of cytoprotective prostaglandins mediated by other synthases, offering potent analgesia without the associated mucosal damage.

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Prostaglandin H2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 PGE2 (Inflammation/Pain) mPGES1->PGE2 Inhibitor N-Sulfonyl-N-phenylglycine Derivatives Inhibitor->mPGES1 Selective Inhibition

Figure 1: Selective inhibition of the mPGES-1 pathway by N-sulfonyl-N-phenylglycine derivatives.

Structural Functionalization and SAR Dynamics

The modular nature of the N-sulfonyl-N-phenylglycine scaffold allows researchers to fine-tune its biological activity.

SAR Core N-Sulfonyl-N-phenylglycine Scaffold NPhenyl N-Phenyl Substitution Enhances target affinity (Hydrophobic interactions) Core->NPhenyl Sulfonyl Sulfonyl Group Modulates electronic properties & dictates spatial geometry Core->Sulfonyl Glycine Glycine Moiety Crucial for H-bonding & receptor anchoring Core->Glycine

Figure 2: Structure-Activity Relationship (SAR) dynamics of the core chemical scaffold.

Beyond metabolic and inflammatory diseases, functionalizing the core with chromone moieties yields compounds with significant antibacterial activity, acting via the inhibition of bacterial DNA gyrase and RNA synthetase 3. Furthermore, in organic synthesis, N-arylglycines serve as highly efficient radical precursors in photocatalytic annulation reactions, demonstrating their versatile chemical reactivity 4.

Quantitative Data Summary

The table below summarizes the diverse biological and chemical applications of the scaffold based on structural modifications.

Compound Class / ModificationPrimary Target / ApplicationKey Structural FeatureObserved Effect / Yield
Parent N-Phenyl-N-(phenylsulfonyl)glycine Aldose ReductaseN-phenyl substitutionEnhanced inhibitory activity vs. unsubstituted analogs.
Aryl-Substituted Analogs mPGES-1 EnzymeHalogenated aryl ringsPotent, selective anti-inflammatory and analgesic effects.
Chromone-Based Derivatives DNA Gyrase / RNA SynthetaseChromone moiety additionBroad-spectrum in vitro antibacterial activity.
Imidazolidine-Fused Sulfamidates Photocatalytic SynthesisVisible light + CsPbBr340–87% isolated yields in annulation reactions.

Experimental Protocols: Synthesis and Validation

Workflow Step1 Nucleophilic Substitution Aniline + Chloroacetic Acid Int1 N-Phenylglycine (Intermediate) Step1->Int1 Step2 Schotten-Baumann Sulfonylation + Benzenesulfonyl Chloride Int1->Step2 Product N-Phenyl-N-(phenylsulfonyl)glycine (Target Compound) Step2->Product Validation TLC & NMR Validation (Self-Validating Step) Product->Validation

Figure 3: Two-step synthetic workflow and validation for N-phenyl-N-(phenylsulfonyl)glycine.

Protocol 5.1: Two-Step Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This protocol relies on a robust, self-validating chemical progression where intermediate purity dictates final yield.

Step 1: Synthesis of N-Phenylglycine

  • Reaction: Dissolve aniline (1 eq.) in ethanol. Add ethyl chloroacetate (1.1 eq.) and sodium carbonate (1.2 eq.).

  • Reflux: Heat the mixture at reflux for 2-3 hours. Monitor via TLC (hexane:ethyl acetate, 9:1) until the aniline spot disappears.

  • Causality of Acidification: Cool to room temperature and acidify with dilute HCl to pH 2-3. Why? Acidification neutralizes the sodium salt of the newly formed carboxylic acid, forcing the zwitterionic N-phenylglycine to precipitate out of the aqueous/ethanolic solution.

  • Purification: Filter via Büchner funnel and recrystallize from hot water.

Step 2: Schotten-Baumann Sulfonylation

  • Reaction: Dissolve pure N-phenylglycine in anhydrous dichloromethane (DCM) containing pyridine (2 eq.).

  • Causality of Pyridine: Pyridine acts as both a base and an acid scavenger. By neutralizing the HCl byproduct generated during sulfonylation, it prevents the protonation of the N-phenylglycine secondary amine, ensuring it remains nucleophilic.

  • Addition: Dropwise add benzenesulfonyl chloride (1.1 eq.) at 0°C. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove excess pyridine), dry over MgSO4, and concentrate under reduced pressure.

Protocol 5.2: Self-Validating In Vitro mPGES-1 Inhibition Assay

To evaluate the anti-inflammatory potential of synthesized derivatives, a robust biochemical assay is required.

  • Enzyme Preparation: Incubate recombinant human mPGES-1 (0.5 µg) in 0.1 M potassium phosphate buffer (pH 7.2) containing 2.5 mM glutathione.

  • Compound Incubation: Add the test compound (dissolved in DMSO, final DMSO concentration <1%) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding PGH2 (final concentration 1 µM). Stop the reaction after 60 seconds using a stop solution (FeCl2/citric acid).

  • Self-Validating System: The assay plate must include a 100% activity control (vehicle only) and a 0% activity control (10 µM MK-886, a known mPGES-1 inhibitor).

  • Data Integrity: Calculate the Z'-factor using the controls. The assay is only considered valid if the Z'-factor is ≥ 0.5, ensuring the signal-to-noise ratio is robust enough to confidently identify true inhibitors without false positives.

References

  • Benchchem. "An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity." 1

  • Benchchem. "An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine Derivatives and Analogs as Modulators of Inflammatory Pathways." 2

  • International Journal of Environmental Sciences. "Design, Synthesis And Evaluation Of Antibacterial Activity Of Novel((7-Nitro/Bromo-4-Oxo-4h-Chromen-3-Yl)Methyl)-N-Phenylsulfonyl-D-Alanine/Leucine/Glycine Derivatives." 3

  • Organic Letters (ACS Publications). "Perovskite as Recyclable Photocatalyst for Annulation Reaction of N-Sulfonyl Ketimines." 4

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of N-Sulfonylated Amino Acids

Abstract N-sulfonylated amino acids represent a versatile and highly valuable class of compounds in medicinal chemistry. Characterized by the covalent linkage of a sulfonyl group to the nitrogen atom of an amino acid, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-sulfonylated amino acids represent a versatile and highly valuable class of compounds in medicinal chemistry. Characterized by the covalent linkage of a sulfonyl group to the nitrogen atom of an amino acid, these structures serve as effective bioisosteres for carboxylic acids, offering comparable acidity but with enhanced metabolic stability.[1] This unique physicochemical profile, combined with the vast structural diversity afforded by different amino acid side chains and sulfonyl substituents, has positioned them as privileged scaffolds in drug discovery.[2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and burgeoning therapeutic applications of N-sulfonylated amino acids. We will delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols, mechanistic diagrams, and structure-activity relationship (SAR) data. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit this promising chemical space.

The N-Sulfonylated Amino Acid Scaffold: A Chemical and Biological Rationale

The strategic advantage of employing N-sulfonylated amino acids in drug design stems from their ability to mimic the functionality of carboxylic acids while offering superior pharmacological properties.[1] Unlike simple sulfonamides, the N-acyl or N-sulfonyl group significantly increases the acidity of the N-H proton, resulting in pKa values (3.5–4.5) that are comparable to those of carboxylic acids.[1] This allows them to engage in similar hydrogen bonding interactions with biological targets. However, they exhibit greater stability against hydrolytic and enzymatic degradation, a crucial factor for improving a drug candidate's pharmacokinetic profile.[1]

The inherent chirality and diverse side chains of amino acids provide a powerful platform for creating stereochemically defined molecules with tailored three-dimensional structures, which is essential for specific receptor binding and biological activity.[2]

Synthesis of N-Sulfonylated Amino Acids: A Practical Workflow

The synthesis of this scaffold is generally robust and can be adapted for a wide range of amino acid and sulfonyl chloride precursors. The most common approach involves the nucleophilic attack of the amino group on the sulfonyl chloride.

Experimental Protocol: General Synthesis via Schotten-Baumann Conditions

This protocol describes a standard, reliable method for N-sulfonylation, adaptable for various amino acids. The choice of a biphasic system with a base is a classic Schotten-Baumann reaction, which is effective for acylating or sulfonylating amines while minimizing side reactions. The base neutralizes the HCl byproduct, driving the reaction forward.

Materials:

  • Amino Acid (e.g., L-Valine, L-Proline) (1.0 eq)

  • Aryl or Alkyl Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Sodium Hydroxide (NaOH) or other suitable base (2.5 eq)

  • Diethyl ether or other suitable organic solvent

  • Water (distilled)

  • Hydrochloric Acid (HCl), 2M solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in an aqueous solution of NaOH (2.5 eq) with stirring in an ice bath (0-5°C). The use of a base is critical not only to deprotonate the amino group, enhancing its nucleophilicity, but also to scavenge the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Add a solution of the sulfonyl chloride (1.1 eq) in diethyl ether dropwise to the stirring amino acid solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent degradation of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[3]

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. This protonates the carboxylate group of the N-sulfonylated amino acid, causing it to precipitate out of the aqueous solution.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract it into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfonylated amino acid.

  • Purification: Purify the product by recrystallization or column chromatography as needed. Characterize the final compound using NMR, IR, and Mass Spectrometry.[4]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_workup Purification Cascade AA Amino Acid Mix Dissolve AA in Base (aq.) Add SC (org.) AA->Mix SC Sulfonyl Chloride SC->Mix Wash Organic Wash (Remove excess SC) Mix->Wash Stir at RT Acid Acidify Aqueous Layer (Precipitate Product) Wash->Acid Isolate Filter or Extract Product Acid->Isolate Dry Dry & Concentrate Isolate->Dry Product Pure N-Sulfonylated Amino Acid Dry->Product

Caption: General workflow for the synthesis of N-sulfonylated amino acids.

Therapeutic Applications

Anticancer Activity

N-sulfonylated amino acids have emerged as a significant class of anticancer agents, acting through diverse mechanisms including enzyme inhibition and disruption of key signaling pathways.[5]

Mechanism of Action: Enzyme Inhibition A primary mechanism is the inhibition of zinc-containing enzymes that are overexpressed in many tumors, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[6] Specifically, CA isozymes IX and XII are crucial for tumor survival in hypoxic environments, as they regulate pH homeostasis. Sulfonamide-based compounds are classic CA inhibitors, where the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[7] Sulfonylated amino acid hydroxamates have demonstrated potent, dual-inhibitory action against both CAs and MMPs, which are involved in tumor invasion and metastasis.[6]

Mechanism of Action: Signaling Pathway Disruption Cancer cells rewire their metabolism, showing an increased demand for certain amino acids to fuel proliferation.[8][9][10] N-sulfonylated compounds can interfere with these pathways. For example, some purine-based sulfonamide derivatives have been shown to affect the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival and is abnormally activated in many cancers.[7] By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[7]

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor N-Sulfonylated Amino Acid Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-sulfonylated derivatives.

Cytotoxicity Data The anticancer potential of these compounds is often evaluated by their cytotoxicity against various cancer cell lines. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.

CompoundCell LineIC₅₀ (μM)Reference
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical Cancer)7.2 ± 1.12[5]
MCF-7 (Breast Cancer)7.13 ± 0.13[5]
MDA-MB-231 (Breast Cancer)4.62 ± 0.13[5]
N-ethyl toluene-4-sulfonamide HeLa (Cervical Cancer)19.22 ± 1.15[5]
MCF-7 (Breast Cancer)12.74 ± 0.98[5]
MDA-MB-231 (Breast Cancer)10.91 ± 1.05[5]
Antimicrobial and Antifungal Activity

N-sulfonylated amino acids are a cornerstone of antimicrobial research, with activity demonstrated against a broad spectrum of bacteria and fungi.[2][4] Their mechanism often involves the inhibition of essential metabolic pathways in microbes that are absent in humans, providing a degree of selective toxicity.

Mechanism of Action: Dihydropteroate Synthase Inhibition The classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. Since humans obtain folic acid from their diet, this pathway is an excellent target for selective antibacterial agents.

Structure-Activity Relationship (SAR) Studies have shown that the nature of the amino acid and the sulfonyl group significantly impacts antimicrobial efficacy. For instance, derivatives of branched-chain amino acids like valine and leucine often exhibit good activity.[2] The incorporation of different aryl sulfonamides can tune the lipophilicity and electronic properties of the molecule, enhancing its ability to penetrate microbial cell walls and bind to its target. Some N-sulfonylated amino acids derived from glycine and lysine have shown marked activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]

CompoundOrganismZone of Inhibition (mm)MIC (μg/mL)Reference
Tosyl-Glycine (2a) E. coli22.3 ± 0.1112.5[4]
S. aureus20.2 ± 0.2612.5[4]
Tosyl-Lysine (2b) E. coli20.2 ± 0.2612.5[4]
S. aureus23.2 ± 0.556.25[4]

In the agricultural sector, N-sulfonyl amino acid amides have been developed as potent fungicides, particularly against oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[11][12] SAR studies revealed that lipophilic amino acid backbones (e.g., valine, isoleucine) combined with a dimethylsulfamoyl group resulted in high efficacy.[11]

Antiviral and Anti-inflammatory Applications

Antiviral Potential The sulfonamide moiety is present in several FDA-approved antiviral drugs, and its incorporation into amino acid scaffolds is a promising strategy for developing new therapeutics.[1][13] N-sulfonylated amino acid esters have been synthesized and evaluated against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV-1) and Human Coronavirus.[14][15] The mechanism can be multifaceted, including virucidal activity (direct inactivation of virions) and inhibition of viral adsorption to host cells.[14] Molecular docking studies suggest these compounds can interact with key viral proteins, such as proteases or polymerases, interfering with the viral replication cycle.[14]

Anti-inflammatory Effects Chronic inflammation is a key driver of many diseases. N-sulfonylated amino acids can exert anti-inflammatory effects by modulating inflammatory signaling pathways. For example, they can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with pathways such as NF-κB.[16] Lipoamino acids, which are structurally related, have been shown to reduce leukocyte migration in vivo and stimulate the production of inflammation-resolving eicosanoids.[17] The anti-inflammatory properties of sulfonamides are also linked to the inhibition of carbonic anhydrase, which can play a role in inflammatory processes.[2]

Broader Applications in Enzyme Inhibition

Beyond the targets already discussed, the N-sulfonylated amino acid framework is effective for inhibiting other enzyme classes.

  • Acetohydroxyacid Synthase (AHAS) Inhibitors: In the field of agriculture, these compounds act as herbicides. AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, isoleucine) in plants.[18] Since this pathway is absent in animals, these herbicides have low toxicity to mammals.[18]

  • Aminoacyl tRNA Synthetase (aaRS) Inhibitors: These enzymes are essential for protein synthesis, making them attractive targets for antibiotics. N-alkylated aminoacyl sulfamoyladenosines have been investigated as potential aaRS inhibitors.[19]

Conclusion and Future Outlook

N-sulfonylated amino acids are a remarkably versatile and pharmacologically significant class of molecules. Their function as metabolically robust bioisosteres of carboxylic acids, combined with the immense chemical diversity enabled by the amino acid and sulfonyl building blocks, provides a fertile ground for drug discovery. The demonstrated efficacy across anticancer, antimicrobial, antiviral, and anti-inflammatory applications underscores their broad therapeutic potential.

Future research should focus on several key areas:

  • Target Specificity: Synthesizing and screening libraries to develop inhibitors with high specificity for particular enzyme isoforms (e.g., tumor-specific CA IX over ubiquitous CA II) to minimize off-target effects.

  • Advanced Drug Delivery: Exploring prodrug strategies or conjugation to targeting moieties to enhance delivery to specific tissues, such as tumors or sites of infection.

  • Combinatorial Therapies: Investigating the synergistic effects of N-sulfonylated amino acid derivatives when used in combination with existing chemotherapeutics or immunotherapies.

The continued exploration of this chemical scaffold, guided by rational design and a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative and effective therapeutics.

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684. Available at: [Link]

  • Arshad, M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Journal of Molecular Structure, 1301, 137351. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[2][11][18]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. Molecules, 29(6), 1339. Available at: [Link]

  • O'Donovan, D. H., & Connon, S. J. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(39), 27439-27464. Available at: [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[2]. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Kim, J., et al. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Biomolecules & Therapeutics, 29(1), 1-12. Available at: [Link]

  • Qadir, M. A., Ahmed, M., & Khaleeq, A. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pak. J. Pharm. Sci., 28(5), 1803-1808. Available at: [Link]

  • Ostrowski, T., & Demkowicz, S. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 23(32), 3513-3547. Available at: [Link]

  • Stoyanova, E., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Pharmaceuticals, 17(1), 89. Available at: [Link]

  • Lopatniuk, M., et al. (2013). N-alkylated aminoacyl sulfamoyladenosines as potential inhibitors of aminoacylation reactions and microcin C analogues containing D-amino acids. Bioorganic & Medicinal Chemistry, 21(21), 6462-6469. Available at: [Link]

  • Innocenti, A., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 43(19), 3543-3550. Available at: [Link]

  • Stoyanova, E., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(2), 332. Available at: [Link]

  • DiMarzo, V., et al. (2015). N-amino acid linoleoyl conjugates: anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 23(15), 4569-4574. Available at: [Link]

  • Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. Molecules. Available at: [Link]

  • Bonfili, L., et al. (2023). Amino Acids Supplementation in Cancer: What Do We Feed, the Patient or the Tumor?. Cancers, 15(17), 4304. Available at: [Link]

  • Al-Hisham, W., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(19), 6777. Available at: [Link]

  • Zhang, Y., et al. (2022). Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review. Foods, 11(15), 2355. Available at: [Link]

  • Pilyo, S. G., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Vettore, L., et al. (2020). Metabolism of Amino Acids in Cancer. Frontiers in Oncology, 10, 601035. Available at: [Link]

  • Odusami, J. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Chemistry, 5(2), 1183-1196. Available at: [Link]

  • Gucka, E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12933. Available at: [Link]

  • Liu, Y., et al. (2022). The role of amino acid metabolism in inflammatory bowel disease and other inflammatory diseases. Frontiers in Immunology, 13, 1070382. Available at: [Link]

  • Kim, J., & DeBerardinis, R. J. (2019). Amino acids in cancer. eLife, 8, e43789. Available at: [Link]

  • Potemkin, V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Novel Sulfonamide-Sydnone Hybrids: Complementary Insight into Anti-Inflammatory Action, Anti-SARS-CoV-2 Activity, Human Serum Albumin Interaction, and in silico Analysis. Journal of Medicinal Chemistry, 66(10), 6985-7003. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of N-phenylsulfonylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The N-phenylsulfonylglycine scaffold represents a versatile pharmacophore that has given rise to a diverse array of bioactive compounds. The in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylsulfonylglycine scaffold represents a versatile pharmacophore that has given rise to a diverse array of bioactive compounds. The inherent flexibility of this chemical structure, allowing for extensive modification of the N-phenyl and phenylsulfonyl moieties, as well as the glycine backbone, has enabled the development of derivatives with markedly different and highly specific mechanisms of action. This guide provides a comprehensive technical overview of the core mechanisms through which these derivatives exert their pharmacological effects, with a focus on their roles as anti-inflammatory agents, modulators of ion channels, and inhibitors of various enzymes. The content herein is designed to equip researchers and drug development professionals with a foundational understanding of the structure-activity relationships and the experimental methodologies used to elucidate the complex actions of this important class of molecules.

Part 1: The Anti-inflammatory Mechanism via Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

A primary and extensively investigated mechanism of action for a significant subset of N-phenyl-N-(phenylsulfonyl)glycine derivatives is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme plays a pivotal role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[2] The selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory conditions, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1]

The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of the COX/mPGES-1/PGE2 pathway.[1] In inflammatory conditions, the expression of both COX-2 and mPGES-1 is induced. COX-2 converts arachidonic acid to PGH2, which is then specifically isomerized by mPGES-1 to produce PGE2. By inhibiting mPGES-1, N-phenyl-N-(phenylsulfonyl)glycine derivatives effectively block the production of PGE2 at the terminal step of the inflammatory cascade.[1]

Signaling Pathway: mPGES-1 in Inflammation

mPGES1_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation N_Phenylsulfonylglycine N-Phenylsulfonylglycine Derivatives N_Phenylsulfonylglycine->mPGES1

Caption: The inflammatory pathway showing the role of mPGES-1 and its inhibition.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of N-phenyl-N-(phenylsulfonyl)glycine analogs against mPGES-1 is highly dependent on the nature and position of substituents on both the N-phenyl and phenylsulfonyl aromatic rings.[2] Key SAR insights include:

  • Phenylsulfonamide Core: This moiety is crucial for binding to the active site of mPGES-1, likely through interactions with key amino acid residues.[2]

  • Aromatic Ring Substituents: The electronic properties and steric bulk of the molecule, influenced by electron-withdrawing and electron-donating groups on the aromatic rings, can significantly impact the compound's fit within the enzyme's binding pocket and thus its inhibitory potency.[2]

  • Glycine Moiety Modifications: Alterations to the glycine backbone can affect the compound's conformation and its ability to form essential hydrogen bonds within the active site.[2]

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

This assay is fundamental for determining a compound's ability to inhibit the enzymatic activity of mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Test compounds (N-phenylsulfonylglycine derivatives)

  • Assay buffer

  • Quenching solution

  • Competitive ELISA kit for PGE2 quantification

Procedure:

  • Pre-incubate the recombinant human mPGES-1 enzyme with various concentrations of the test compound or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.[2]

  • Allow the reaction to proceed for a defined period (e.g., 60 seconds) at room temperature.[2]

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Part 2: Modulation of ATP-Sensitive Potassium (KATP) Channels - The Hypoglycemic Action

Derivatives of N-phenylsulfonylglycine that share structural features with sulfonylureas can act as modulators of ATP-sensitive potassium (KATP) channels.[3][4] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, most notably in pancreatic β-cells where they regulate insulin secretion.[5][6]

KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits.[5] In pancreatic β-cells, the channel is composed of Kir6.2 and SUR1 subunits.[7][8] The binding of sulfonylurea-like compounds to the SUR1 subunit leads to the closure of the KATP channel.[3] This closure inhibits the efflux of potassium ions, leading to depolarization of the β-cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[6][8]

Mechanism of KATP Channel Modulation and Insulin Secretion

KATP_Channel_Mechanism cluster_beta_cell Pancreatic β-cell Glucose ↑ Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Sulfonylurea_Derivative N-Phenylsulfonylglycine (Sulfonylurea-like) Sulfonylurea_Derivative->KATP_Channel Inhibits

Caption: Mechanism of insulin secretion via KATP channel modulation by sulfonylurea-like drugs.

Experimental Protocol: Patch-Clamp Electrophysiology for KATP Channel Characterization

Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on ion channel function in real-time.[9] The whole-cell configuration allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[9]

Materials:

  • HEK293 cells expressing the target KATP channel (e.g., Kir6.2/SUR1)

  • Patch pipettes (borosilicate glass)

  • Internal (pipette) and external (bath) solutions

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

Procedure:

  • Culture HEK293 cells expressing the KATP channel on coverslips.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[9]

  • Transfer a coverslip to the recording chamber on the microscope stage.

  • Form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane of a target cell.[9]

  • Rupture the cell membrane to achieve the whole-cell configuration.[9]

  • Record baseline KATP channel currents under voltage-clamp mode.

  • Perfuse the recording chamber with the external solution containing various concentrations of the N-phenylsulfonylglycine derivative.

  • Measure the current amplitude at a specific voltage in the absence and presence of the test compound.

  • Calculate the percentage of inhibition for each concentration.

  • Assess the reversibility of the compound's effect by washing it out with the control external solution.[9]

  • Determine the IC50 value from the concentration-response curve.

Part 3: Other Potential Mechanisms of Action

The versatility of the N-phenylsulfonylglycine scaffold has led to the exploration of its derivatives for a range of other biological targets.

  • Aldose Reductase Inhibition: Early studies investigated N-(phenylsulfonyl)-N-phenylglycines as inhibitors of rat lens aldose reductase.[10] N-phenyl substitution was found to enhance the affinity for the enzyme compared to corresponding glycine derivatives, suggesting a potential therapeutic role in diabetic complications.[10][11]

  • Carbonic Anhydrase and Cholinesterase Inhibition: Certain N-phenylsulfonamide derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively.[12]

  • Neuronal Calcium Ion Channel Blockade: N-sulfonylphenoxazines, which incorporate a related sulfonyl functionality, have been identified as blockers of neuronal calcium ion channels (CaV2.2), a target for the treatment of neuropathic pain.[13]

  • Modulation of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives have been studied for their activity at mGluRs, which are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[14][15]

Conclusion

N-phenylsulfonylglycine derivatives constitute a chemically diverse class of compounds with multiple, distinct mechanisms of action. Their ability to selectively inhibit mPGES-1 positions them as promising candidates for novel anti-inflammatory therapies. Concurrently, their structural relationship to sulfonylureas allows for the development of potent modulators of KATP channels for the treatment of metabolic disorders like type 2 diabetes. Furthermore, the scaffold's adaptability enables the targeting of other enzymes and ion channels, opening avenues for drug discovery in a wide range of therapeutic areas. A thorough understanding of the specific structure-activity relationships is paramount for the rational design of N-phenylsulfonylglycine derivatives with desired selectivity and potency for a given biological target. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this versatile and promising class of molecules.

References

  • Panten, U. Sulfonylurea receptors and mechanism of sulfonylurea action. PubMed. Available from: [Link]

  • Mylari, B. L., et al. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. PubMed. Available from: [Link]

  • Advanced Methodologies For Studying Function And Therapeutic Modulation of Ion Channels and Transporter Proteins. Frontiers. Available from: [Link]

  • Senturk, M., et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available from: [Link]

  • Jane, D. E., et al. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC. Available from: [Link]

  • What are KATP channels modulators and how do they work? Netinbag. Available from: [Link]

  • Nguyen, Q., et al. Ion channel engineering for modulation and de novo generation of electrical excitability. ScienceDirect. Available from: [Link]

  • Zhang, H., et al. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. PubMed. Available from: [Link]

  • Ueda, K., et al. NEM modification prevents high-affinity ATP binding to the first nucleotide binding fold of the sulphonylurea receptor, SUR1. PubMed. Available from: [Link]

  • Gupta, A., et al. Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Van der Mieren, G., et al. Differential effects of sulfonylurea derivatives on vascular ATP-sensitive potassium channels. ScienceDirect. Available from: [Link]

  • Satin, L. S. New mechanisms for sulfonylurea control of insulin secretion. PubMed. Available from: [Link]

  • Zhou, H. X. Integrated Computational and Experimental Studies on the Structure and Function of Ion Channels. Florida State University. Available from: [Link]

  • Jane, D. E., et al. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed. Available from: [Link]

  • Wróbel, D., et al. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available from: [Link]

  • Martin, G. M., et al. Anti-diabetic drug binding site in a mammalian K ATP channel revealed by Cryo-EM. eLife. Available from: [Link]

  • Wróbel, D., et al. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC. Available from: [Link]

  • Lei, C. L., et al. Optimizing experimental designs for model selection of ion channel drug-binding mechanisms. PMC. Available from: [Link]

  • Carbone, V. C., et al. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. PMC. Available from: [Link]

  • Toung, H., et al. Sulfonylurea Receptor 1 in Central Nervous System Injury: An Updated Review. MDPI. Available from: [Link]

  • Devaraneni, P. K., et al. The Nucleotide-Binding Sites of SUR1: A Mechanistic Model. PMC. Available from: [Link]

  • Mechanism of action of sulfonylurea. The sulfonylurea receptors bind to beta-cell KATP channel complexes that results in cell membrane depolarization leads to series of cellular events for insulin secretion. ResearchGate. Available from: [Link]

  • Sola, D., et al. Sulfonylureas and their use in clinical practice. Termedia. Available from: [Link]

  • Nichols, C. G. KATP channels as molecular sensors of cellular metabolism. Florida State University. Available from: [Link]

  • Lin, Y. W., et al. N-terminal transmembrane domain of SUR1 controls gating of Kir6.2 by modulating channel sensitivity to PIP2. PMC. Available from: [Link]

  • Wu, J. X., et al. Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. PubMed. Available from: [Link]

  • Rojdmark, S., et al. Pharmacological agents that directly modulate insulin secretion. PubMed. Available from: [Link]

  • Wojcikiewicz, R. J., et al. Calmodulin and insulin secretion: use of naphthalenesulfonamide compounds. PubMed. Available from: [Link]

  • Kitajima, H., et al. Hybridization of non-sulfonylurea insulin secretagogue and thiazolidinedione-derived insulin sensitizer. PubMed. Available from: [Link]

Sources

Exploratory

Structural analysis of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

An In-depth Technical Guide to the Structural Analysis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl N-(methylsulfonyl)-N-(3-n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a small organic molecule characterized by a unique combination of three key functional moieties: a nitrophenyl group, a sulfonamide linkage, and a glycine methyl ester backbone. The precise three-dimensional arrangement of these components dictates the molecule's physicochemical properties, reactivity, and potential biological activity. In drug development and materials science, an unambiguous structural determination is paramount for establishing structure-activity relationships (SAR), ensuring quality control, and understanding mechanistic behavior.[1]

This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. It moves beyond a simple listing of methods to explain the causality behind experimental choices, emphasizing an integrated approach where spectroscopic, crystallographic, and computational data converge to build a self-validating structural model.

Core Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[2][3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment of the molecular structure.[4][5]

The following table summarizes the expected chemical shifts for the title compound, which serve as a reference for experimental data interpretation.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
Aromatic-H (C2) ~8.2 (s)~125HMBC to C4, C6
Aromatic-H (C4) ~8.3 (dd)~130HMBC to C2, C6, C5
Aromatic-H (C5) ~7.7 (t)~123HMBC to C3, C1
Aromatic-H (C6) ~7.9 (d)~135HMBC to C2, C4, C1
Glycine-CH₂ ~4.5 (s)~55HMBC to Ester C=O, Aromatic C1
Ester-OCH₃ ~3.8 (s)~53HMBC to Ester C=O
Sulfonyl-CH₃ ~3.1 (s)~42HMBC to Sulfonyl Sulfur (if observable)
Aromatic-C1 (N-substituted) -~140-
Aromatic-C3 (NO₂-substituted) -~148-
Ester C=O -~168-

Objective: To determine the covalent structure and connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.[2] The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The magnetic field must be "shimmed" to optimize its homogeneity, which is crucial for achieving high-resolution spectra.

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. This provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[3]

    • Acquire a ¹³C NMR spectrum. This reveals the number of different carbon environments.

    • Acquire a DEPT-135 spectrum, which helps differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is key for piecing together molecular fragments.

  • Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to identify spin systems (e.g., the aromatic protons). Use the 2D spectra to connect these spin systems and confirm the overall molecular structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Objective: To confirm the molecular weight and elemental composition and to study fragmentation patterns for structural verification.

Methodology:

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer using an ESI source. Acquire a full scan mass spectrum to identify the molecular ion. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions provide evidence for the presence of specific structural motifs (e.g., loss of the methoxycarbonyl group, cleavage of the N-S bond).

Ion Formula Predicted m/z (Monoisotopic) Description
[M+H]⁺ C₉H₁₁N₂O₆S⁺291.0338Protonated Molecular Ion
[M+Na]⁺ C₉H₁₀N₂O₆SNa⁺313.0157Sodium Adduct
[M-COOCH₃]⁺ C₈H₈N₂O₄S⁺232.0205Loss of the methoxycarbonyl radical
[M-SO₂CH₃]⁺ C₈H₈N₂O₄⁺196.0457Loss of the methylsulfonyl radical
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define the molecule's connectivity, X-ray crystallography provides its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.[7] This technique is considered the "gold standard" for structural determination but is contingent on the ability to grow high-quality single crystals.

Objective: To determine the exact three-dimensional arrangement of atoms and the intermolecular packing in the crystal lattice.

Methodology:

  • Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) should be screened.

  • Data Collection: Mount a suitable single crystal on a goniometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (structure refinement).[8]

Integrated Structural Analysis Workflow

The most effective structural elucidation strategy integrates these techniques in a logical sequence. The workflow ensures that each step builds upon the last, providing a comprehensive and validated structural model.

G cluster_2 Definitive 3D Structure cluster_3 Computational Validation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRAY X-ray Crystallography NMR_2D->XRAY Proposes Covalent Structure COMP Computational Modeling NMR_2D->COMP Provides Experimental Shifts XRAY->COMP Provides Experimental Geometry

Caption: A logical workflow for the comprehensive structural analysis of the target molecule.

Computational Modeling: A Powerful Complement

Computational chemistry serves as a powerful tool to complement experimental data.[9] Using methods like Density Functional Theory (DFT), one can:

  • Predict Spectra: Calculate theoretical NMR and IR spectra. Comparing these to experimental spectra can aid in signal assignment and confirm the proposed structure.

  • Determine Conformations: Analyze the rotational barriers around key bonds (e.g., the N-S bond and the N-Aryl bond) to identify low-energy, stable conformations of the molecule.

  • Visualize Orbitals: Calculate and visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic properties and potential reactivity.

Conclusion

The structural analysis of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate requires a sophisticated, multi-pronged approach. While techniques like Mass Spectrometry and 1D NMR provide initial, crucial pieces of the puzzle, a full, unambiguous determination relies on the detailed connectivity information from 2D NMR experiments. For the ultimate confirmation of its three-dimensional architecture, single-crystal X-ray crystallography is indispensable. Throughout this process, computational modeling provides a theoretical framework that validates experimental findings and offers deeper insight into the molecule's conformational and electronic nature. By integrating these methodologies, researchers can achieve a complete and trustworthy structural characterization, forming a solid foundation for any further investigation into the properties and applications of this compound.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Benchchem.
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.
  • Use of NMR in structure elucidation. Slideshare.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. CRIS.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry.
  • Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase Using Random.
  • The X-ray molecular structures of twenty-three N1-4-nitrophenyl, 2,4-dinitrophenyl and 2,4,6-trinitrophenyl-2-pyrazolines. Docta Complutense.
  • Mass Spectra of glycine synthesized from 13 C-methanol, ammonia and... ResearchGate.
  • Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase using Random. Semantic Scholar.
  • Computer Modeling and Machine Learning in Chemistry and Materials Science: From Properties and Reactions of Small Organic and Inorganic Molecules to the Smart Design of Polymers and Composites. MDPI.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica.
  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design.
  • Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons.
  • Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. PMC.
  • A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone: X-ray Crystallography vs. Spectroscopic. Benchchem.
  • The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. University of Bath's research portal.
  • Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. ACS Publications.
  • Spectral Simulation Studies of Some Simple Organic Compounds. Longdom Publishing.
  • Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. PMC.
  • Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry.
  • Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. PMC.
  • What role does glycylglycine play in protein sequencing and mass spectrometry? Quora.
  • Methyl n-(3,5-dimethylphenyl)-n-(methylsulfonyl)glycinate. Sigma-Aldrich.
  • N-(2-Nitrophenylsulfonyl)glycine methyl ester. Griffith Research Online.
  • 831216-37-6|MEthyl n-(2-methoxy-5-nitrophenyl)-n-(methylsulfonyl)glycinate. BLDpharm.
  • structural analysis of N-substituted glycine derivatives. Benchchem.
  • Use of the methylsulfenyl cation as an activator for glycosylation reactions with alkyl (aryl) 1-thioglycopyranosides: synthesis of methyl O-(2-acetamido-2- deoxy-beta-D-glucopyranosyl)-(1----6). PubMed.
  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • Methyl 4-nitrophenyl sulfone. NIST WebBook.
  • Raw materials for synthesizing glycine and method for improving glycine synthesis process. Google Patents.
  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA.
  • STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF. Not available.
  • N-(2-METHYLPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. NextSDS.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Abstract This document provides a comprehensive, in-depth guide for the synthesis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This protocol is designed for researchers in organic chemistry, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis is presented as a two-step process, commencing with the nucleophilic substitution of 3-nitroaniline with methyl bromoacetate to form the intermediate, methyl N-(3-nitrophenyl)glycinate. This is followed by the N-sulfonylation of the secondary amine with methanesulfonyl chloride to yield the final product. This application note elucidates the rationale behind the procedural steps, including the choice of reagents and reaction conditions, and provides a framework for the successful synthesis and purification of the target compound.

Introduction

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate and its structural analogs are of significant interest in contemporary chemical research. The N-aryl-N-sulfonylglycine scaffold is a key feature in various pharmacologically active molecules. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be functionalized in numerous ways. The methanesulfonyl group imparts specific electronic and steric properties that can influence the molecule's biological activity and pharmacokinetic profile.

This protocol provides a reliable and reproducible method for the laboratory-scale synthesis of this compound, ensuring high purity and yield. The methodologies described are based on well-established chemical principles and analogous procedures found in the literature for similar molecular scaffolds.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of Methyl N-(3-nitrophenyl)glycinate (Intermediate 1)

Step 1 Reaction Scheme

Step 2: Synthesis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (Final Product)

Step 2 Reaction Scheme

Experimental Protocols

Materials and Equipment
  • 3-Nitroaniline

  • Methyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step 1: Synthesis of Methyl N-(3-nitrophenyl)glycinate

This initial step involves the nucleophilic substitution of 3-nitroaniline on methyl bromoacetate. The aniline acts as the nucleophile, and the bromoacetate is the electrophile.

Procedure:

  • To a 250 mL round-bottom flask, add 3-nitroaniline (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add a suitable solvent such as acetonitrile or acetone (approximately 10 mL per gram of 3-nitroaniline).

  • To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield methyl N-(3-nitrophenyl)glycinate as a solid.

Causality and Insights:

  • Sodium Bicarbonate: This weak base is crucial for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Reflux: Heating the reaction increases the rate of the nucleophilic substitution, allowing the reaction to proceed to completion in a reasonable timeframe.

Step 2: Synthesis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

This second step is an N-sulfonylation of the secondary amine intermediate with methanesulfonyl chloride. This reaction is analogous to the Schotten-Baumann reaction conditions often used for acylation of amines.[1]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the methyl N-(3-nitrophenyl)glycinate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) (approximately 15 mL per gram of the intermediate).

  • Cool the solution in an ice bath to 0 °C.

  • To the cooled solution, add pyridine (1.5 eq) as a base.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.[1][2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

Causality and Insights:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water. Therefore, anhydrous solvents and conditions are necessary to prevent its hydrolysis, which would reduce the yield of the desired product.

  • Pyridine: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is essential to drive the reaction to completion.

  • Controlled Temperature: The initial cooling to 0 °C is a precautionary measure to control the exothermic reaction between the amine and the highly reactive methanesulfonyl chloride.

  • Aqueous Workup: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials, the pyridine catalyst, and any acidic or basic byproducts, leading to a purer crude product before final purification.

Quantitative Data Summary

Parameter Step 1: N-Arylation Step 2: N-Sulfonylation
Starting Material 3-NitroanilineMethyl N-(3-nitrophenyl)glycinate
Reagent 1 Methyl bromoacetate (1.1 eq)Pyridine (1.5 eq)
Reagent 2 Sodium bicarbonate (2.0 eq)Methanesulfonyl chloride (1.2 eq)
Solvent Acetonitrile or AcetoneAnhydrous Dichloromethane
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-6 hoursOvernight
Purification Column ChromatographyRecrystallization or Column Chromatography

Experimental Workflow Diagram

Synthesis_Workflow start Start: 3-Nitroaniline, NaHCO3 add_reagents1 Add Methyl Bromoacetate in Acetonitrile/Acetone start->add_reagents1 reflux Reflux (4-6 hours) add_reagents1->reflux workup1 Cool, Filter, Concentrate reflux->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate: Methyl N-(3-nitrophenyl)glycinate purify1->intermediate dissolve Dissolve Intermediate in Anhydrous DCM intermediate->dissolve cool Cool to 0°C dissolve->cool add_reagents2 Add Pyridine, then Methanesulfonyl Chloride cool->add_reagents2 react Stir Overnight at RT add_reagents2->react workup2 Aqueous Workup (HCl, H2O, NaHCO3) react->workup2 purify2 Recrystallization or Column Chromatography workup2->purify2 product Final Product: Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate purify2->product

Caption: Synthetic workflow for Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure the 3-nitroaniline is of high purity. The reaction may also be sluggish if the reflux temperature is not adequately maintained.

  • Incomplete Reaction in Step 2: Ensure that the methanesulfonyl chloride used is fresh and has not been hydrolyzed by atmospheric moisture. The use of a slight excess of the sulfonylating agent can help drive the reaction to completion.

  • Safety:

    • Methyl bromoacetate is a lachrymator and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Methanesulfonyl chloride is corrosive and reacts violently with water. It should also be handled in a fume hood with appropriate PPE.

    • Dichloromethane is a suspected carcinogen. All handling should be done in a fume hood.

    • Pyridine has a strong, unpleasant odor and is flammable. Handle with care in a well-ventilated area.

References

  • Gunda, G. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]

  • Bornaghi, L. F., Poulsen, S. A., Healy, P. C., & White, A. R. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323–o325. [Link]

Sources

Application

Application Note: N-Sulfonylation of Deactivated Secondary Anilines – Protocol for Methyl N-(3-nitrophenyl)glycinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Abstract The N-sulfonylation of secondary anilines is a fundamental tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Abstract

The N-sulfonylation of secondary anilines is a fundamental transformation in medicinal chemistry, often utilized to modulate physicochemical properties or protect reactive amines[1]. However, the specific substrate methyl N-(3-nitrophenyl)glycinate presents a significant synthetic challenge. The secondary amine is severely deactivated by the strongly electron-withdrawing meta-nitro group, while the adjacent methyl glycinate moiety introduces steric hindrance and base-sensitivity. This application note details two field-proven, self-validating methodologies to overcome these barriers: a mild DMAP-catalyzed nucleophilic activation and a robust anionic activation using sodium hydride (NaH) .

Introduction & Mechanistic Rationale

Standard sulfonylation conditions (e.g., p -toluenesulfonyl chloride (TsCl), Triethylamine, Dichloromethane, 25 °C) typically fail or result in <10% conversion when applied to methyl N-(3-nitrophenyl)glycinate. The failure stems from the delocalization of the nitrogen lone pair into the aromatic ring, which is further exacerbated by the inductive and resonance-withdrawing effects of the -NO 2​ group.

To achieve high yields, the reaction requires either electrophilic activation of the sulfonyl chloride or nucleophilic activation of the amine[2].

  • Nucleophilic Catalysis (Method A): 4-Dimethylaminopyridine (DMAP) acts as a "super-acylation" catalyst. It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. DMAP increases reaction rates by up to 104 times compared to pyridine alone[3]. This method is highly recommended to preserve the integrity of the methyl ester.

  • Anionic Activation (Method B): Deprotonation of the deactivated amine using a strong base (NaH) generates an amide anion. This shifts the substrate from a poor nucleophile to a "super-nucleophile," allowing rapid attack on the sulfonyl chloride. Strict temperature control (0 °C) is mandatory to prevent undesired Claisen condensation of the ester moiety.

Reaction Pathways

DMAP_Mechanism TsCl Sulfonyl Chloride (TsCl) Intermediate N-Tosyl-DMAP+ (Highly Electrophilic) TsCl->Intermediate + DMAP (Fast) DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product N-Tosyl Product (Sulfonamide) Intermediate->Product + Substrate (Rate Limiting) Substrate Methyl N-(3-nitrophenyl)glycinate (Deactivated Amine) Substrate->Product

Figure 1: DMAP-catalyzed N-sulfonylation pathway for deactivated anilines.

Experimental Protocols

Method A: DMAP-Catalyzed N-Sulfonylation (Ester-Safe)

This method is preferred when scaling up, as it avoids the use of pyrophoric reagents and minimizes ester hydrolysis risks.

Reagents:

  • Methyl N-(3-nitrophenyl)glycinate (1.0 equiv, 10 mmol)

  • p -Toluenesulfonyl chloride (TsCl) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2 mmol)

  • Anhydrous Pyridine (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve methyl N-(3-nitrophenyl)glycinate (10 mmol) in anhydrous DCM (50 mL). Add anhydrous pyridine (30 mmol) and DMAP (2 mmol).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add TsCl (15 mmol) portion-wise over 10 minutes. Causality: Adding TsCl at 0 °C prevents uncontrolled exothermic spikes that can degrade the catalyst.

  • Activation & Heating: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 12–16 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, less polar UV-active spot.

  • Workup (Self-Validating): Cool to room temperature. Wash the organic layer with 1M HCl (3 × 20 mL) to remove pyridine and DMAP. Validation: The aqueous wash must remain acidic (pH < 2) to ensure complete removal of basic catalysts. Wash with saturated NaHCO 3​ (20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Method B: Anionic Activation via Strong Base (NaH)

This method is preferred for maximum yield and rapid reaction times, provided anhydrous conditions are strictly maintained.

Reagents:

  • Methyl N-(3-nitrophenyl)glycinate (1.0 equiv, 5 mmol)

  • p -Toluenesulfonyl chloride (TsCl) (1.2 equiv, 6 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, suspend NaH (6 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C.

  • Deprotonation: Dissolve the substrate (5 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Self-Validation Cue: Stir at 0 °C for 30 minutes. Validation: The cessation of H2​ gas bubbling confirms the complete formation of the amide anion.

  • Sulfonylation: Dissolve TsCl (6 mmol) in THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH 4​ Cl (10 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate.

Workflow Diagram

NaH_Workflow Step1 Step 1: Deprotonation NaH (1.2 eq) in THF at 0 °C Add Substrate dropwise Step2 Step 2: Anion Formation Stir for 30 min until H2 evolution ceases Step1->Step2 Step3 Step 3: Sulfonylation Add TsCl (1.1 eq) in THF at 0 °C, then warm to RT Step2->Step3 Step4 Step 4: Quench & Workup Saturated NH4Cl (aq), extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for the strong-base (NaH) mediated N-sulfonylation.

Condition Optimization & Data Presentation

The following table summarizes the quantitative data and expected outcomes when optimizing the sulfonylation of methyl N-(3-nitrophenyl)glycinate.

MethodReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes
Standard TsCl (1.2 eq), Et 3​ N (2.0 eq)DCM2524< 10%Substrate is too deactivated; Et 3​ N is insufficiently nucleophilic.
Method A TsCl (1.5 eq), Pyridine (3.0 eq), DMAP (0.2 eq) DCM401275 – 80%DMAP forms highly reactive electrophile. Mild conditions preserve the ester[3].
Method B TsCl (1.2 eq), NaH (1.2 eq) THF0 to 25285 – 90%Anion formation creates a super-nucleophile. Strict 0 °C start prevents Claisen condensation.

Troubleshooting & Self-Validation

  • Issue: Low Conversion in Method A.

    • Cause: Trace moisture hydrolyzing the N-sulfonylpyridinium intermediate.

    • Solution: Ensure DCM and Pyridine are strictly anhydrous. Increase DMAP loading to 0.5 equivalents.

  • Issue: Formation of highly polar side-products in Method B.

    • Cause: Ester hydrolysis or Claisen condensation.

    • Solution: This occurs if the temperature exceeds 0 °C during the NaH addition or if the THF is wet. Ensure the internal temperature remains 5 °C until the TsCl is fully added.

  • Validation of Product: The final product, methyl N-(3-nitrophenyl)-N-(tosyl)glycinate, will lack the N-H stretch (typically ~3300 cm −1 ) in FTIR, and the 1 H NMR will show a distinct downfield shift of the glycinate -CH 2​

    • protons due to the deshielding effect of the newly installed sulfonamide group.

References

  • Greene's Protective Groups in Organic Synthesis (6th Edition) . Wuts, P. G. M. John Wiley & Sons. Comprehensive guide on the formation and cleavage of sulfonamides and ester sensitivities. URL:[Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts . Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). Angewandte Chemie International Edition in English, 17(8), 569-583. Foundational text on the mechanism of DMAP catalysis. URL:[Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides . Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Journal of Organic Chemistry, 74(24), 9287–9291. Discusses the activation barriers of deactivated anilines. URL:[Link]

Sources

Method

Purification of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate by column chromatography

Preparative Purification of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate: A Methodological Guide for Normal-Phase Chromatography Executive Summary Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417...

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Author: BenchChem Technical Support Team. Date: March 2026

Preparative Purification of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate: A Methodological Guide for Normal-Phase Chromatography

Executive Summary

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) is a highly functionalized tertiary sulfonamide utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients, including HIV integrase inhibitors[1]. Achieving high purity (>98%) of this intermediate is essential to prevent side reactions in subsequent cross-coupling or saponification steps. This application note details a self-validating, scalable normal-phase column chromatography protocol optimized for the isolation of this compound from complex reaction matrices.

Mechanistic Rationale & Chromatographic Strategy

The separation logic for this purification is dictated by the specific intermolecular forces between the analytes and the silanol groups of the silica gel stationary phase.

  • Target Compound Dynamics: The fully substituted nitrogen in methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate means the molecule lacks hydrogen-bond donors (no free N-H or O-H bonds). Its interactions with the stationary phase are limited to moderate dipole-dipole interactions originating from the nitro, ester, and sulfonyl moieties.

  • Impurity Dynamics: The primary synthetic precursor, N-(3-nitrophenyl)methanesulfonamide, contains a highly acidic N-H bond. This acts as a strong hydrogen-bond donor, leading to significant retention on unmodified silica gel.

  • Elution Strategy: Because the target compound cannot donate hydrogen bonds, it will elute before the unreacted sulfonamide precursor. A gradient elution strategy utilizing Hexane (or Heptane) and Ethyl Acetate (EtOAc) provides the optimal balance of non-polar disruption and polar displacement to achieve baseline resolution[2].

Pre-Column Analytics and Data Presentation

Before initiating preparative flash chromatography, Thin-Layer Chromatography (TLC) must be performed to establish the baseline retention factors ( Rf​ ). The goal is to identify a solvent system where the target compound has an Rf​ of approximately 0.35 to 0.40, which is the mathematical sweet spot for moderate-resolution preparative chromatography[2].

Table 1: TLC Retention Factors ( Rf​ ) on Silica Gel 60 F254

Compound / Reaction ComponentHexane:EtOAc (80:20)Hexane:EtOAc (60:40)Hexane:EtOAc (40:60)
Methyl bromoacetate (Alkylating agent)0.850.950.98
Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate 0.15 0.38 0.65
N-(3-nitrophenyl)methanesulfonamide (Precursor)0.050.180.40
3-Nitroaniline (Degradation product)0.020.100.25

Conclusion: A solvent system of 60:40 Hexane:EtOAc provides the ideal Rf​ (0.38) for the target compound.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation (Dry Loading)

Expert Insight: The target compound exhibits limited solubility in pure hexane. Wet-loading a concentrated solution in a polar solvent (like DCM) onto a hexane-equilibrated column causes severe band broadening. Dry loading circumvents this issue, ensuring a tight initial sample band.

  • Dissolve the crude reaction mixture (e.g., 5.0 g) in a minimum volume of Dichloromethane (DCM) (~20 mL).

  • Add 10.0 g of silica gel (230-400 mesh) to the solution.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Critical: Ensure no residual solvent remains; trapped DCM will perturb the initial elution band.

Phase 2: Column Packing
  • Select a glass column with an internal diameter appropriate for the sample size (e.g., 50 mm ID for 5 g of crude material).

  • Prepare a uniform slurry of 150 g of silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification and channeling.

  • Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Maintain a layer of solvent above the silica at all times to prevent the stationary phase from cracking.

Phase 3: Loading and Elution
  • Carefully transfer the dry-loaded silica powder onto the flat top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand over the dry load to prevent physical disruption of the bed during solvent addition.

  • Initiate the gradient elution according to the profile in Table 2.

Table 2: Gradient Elution Profile

Column Volumes (CV)Mobile Phase CompositionChromatographic Purpose
0 - 290% Hexane / 10% EtOAcElute non-polar impurities (e.g., unreacted alkyl halides).
2 - 575% Hexane / 25% EtOAcTransition phase; elute minor lipophilic byproducts.
5 - 1060% Hexane / 40% EtOAcElute Target Compound.
10 - 1330% Hexane / 70% EtOAcFlush strongly retained polar impurities (e.g., precursors).
Phase 4: Fraction Collection and Analysis
  • Collect fractions of uniform volume (e.g., 50 mL).

  • Spot every third fraction on a TLC plate, develop in 60:40 Hexane:EtOAc, and visualize under UV light (254 nm). The strong chromophore of the nitroaromatic ring makes UV detection highly sensitive.

  • Pool fractions containing only the pure target compound ( Rf​ 0.38), strictly avoiding fractions with lower or higher running spots.

  • Concentrate the pooled fractions under reduced pressure to yield the purified methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

Process Visualizations

Workflow N1 Crude Mixture (Reaction Workup) N2 Dry Loading onto Silica Gel N1->N2 N4 Gradient Elution (Hexane/EtOAc) N2->N4 N3 Column Packing (Slurry Method) N3->N4 N5 Fraction Collection N4->N5 N6 TLC / UV Analysis N5->N6 N7 Pooling & Concentration N6->N7 Target Fractions N8 Pure Target Compound N7->N8

Fig 1: End-to-end workflow for the preparative chromatographic purification of the target glycinate.

SeparationLogic F Collected Fractions TLC TLC Analysis (UV 254 nm) F->TLC Imp1 High Rf (>0.6) Alkylating Agents TLC->Imp1 Target Rf ~0.38 Target Glycinate TLC->Target Imp2 Low Rf (<0.2) Sulfonamide Precursor TLC->Imp2 Discard1 Discard Imp1->Discard1 Pool Pool & Evaporate Target->Pool Discard2 Discard Imp2->Discard2

Fig 2: Decision tree for fraction pooling based on TLC retention factors and impurity profiling.

Quality Control and Self-Validation

A self-validating protocol requires orthogonal analytical confirmation to ensure the physical separation was successful. Following concentration, verify the purity using the following methods:

  • HPLC-UV: Run an aliquot on a C18 reverse-phase column using an Acetonitrile/Water gradient to confirm >98% purity. The nitro group provides excellent UV absorbance at both 254 nm and 280 nm.

  • 1H NMR (CDCl3): Confirm the complete absence of the N-H proton (which would appear broad around 7-9 ppm in the precursor). Verify the structural integrity by confirming the integration of the methyl ester singlet (~3.8 ppm) and the methylsulfonyl singlet (~3.1 ppm).

References

  • Satoh, M., Aramaki, H., Nakamura, H., & Inoue, M. (2006). Quinolizinone compound and use thereof as HIV integrase inhibitor. PCT Int. Appl. WO2006033422A1.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

Sources

Application

Application Note: Utilizing Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Peptidomimetics, Peptoids, Targeted Protein Degraders, and Protein-Protein Interaction (PPI) Inhibitors. Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Peptidomimetics, Peptoids, Targeted Protein Degraders, and Protein-Protein Interaction (PPI) Inhibitors.

Executive Summary & Chemical Rationale

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS 532417-56-4) is an advanced, highly specialized building block utilized in modern peptide drug discovery. The incorporation of N-substituted glycines into a peptide backbone fundamentally alters its pharmacological profile.

The N-aryl substituent restricts the local backbone conformation, disrupting canonical hydrogen-bonding networks that typically lead to unwanted β-sheet aggregation[1]. Concurrently, the N-methylsulfonyl moiety acts as a robust sulfonamide bioisostere, imparting significant protease resistance and metabolic stability. Furthermore, the 3-nitrophenyl group serves as a latent, orthogonally protected amine, enabling site-specific derivatization on-resin without interfering with standard Fmoc/tBu chemistry.

Phase 1: Pre-SPPS Preparation (Ester Hydrolysis)

Causality & Mechanism

Commercially available methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is supplied as a methyl ester. In standard Fmoc-SPPS, building blocks must possess a free C-terminal carboxylic acid to undergo activation and subsequent nucleophilic attack by the resin-bound N-terminal amine. Therefore, the ester must be saponified prior to use. Mild hydrolysis using Lithium Hydroxide (LiOH) is mandated to prevent the degradation of the base-sensitive sulfonamide linkage or premature reduction of the nitro group[2].

Protocol 1: Saponification of the Methyl Ester
  • Dissolution: Dissolve 10 mmol of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate in 30 mL of a Tetrahydrofuran/Water (THF/H₂O, 3:1 v/v) mixture.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add 1.5 equivalents of 1M LiOH aqueous solution dropwise.

  • Reaction: Stir the mixture for 2–4 hours. Monitor the disappearance of the ester via TLC or LC-MS.

  • Workup: Once complete, acidify the solution to pH 2–3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free acid: N-(methylsulfonyl)-N-(3-nitrophenyl)glycine.

Phase 2: SPPS Incorporation (Coupling Strategy)

Causality & Mechanism

The coupling of N-substituted (N-aryl/N-alkyl) glycines is notoriously challenging. The bulky 3-nitrophenyl group creates severe steric hindrance, while the electron-withdrawing methylsulfonyl group reduces the nucleophilicity of the backbone. Standard carbodiimides (e.g., DIC) or benzotriazole-based reagents (e.g., HBTU) are insufficient and often result in incomplete couplings or deletion sequences. To overcome this, the use of the highly reactive uronium salt HATU, which generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, is strictly required[1][3].

Protocol 2: On-Resin Coupling
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the free acid (from Phase 1) and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Pre-activate for 2 minutes, then add the cocktail to the resin.

  • Incubation: Agitate the reaction at room temperature for 2 hours. For difficult sequences, microwave-assisted coupling (75 °C for 5 min) is highly recommended[3].

  • Washing: Drain and wash the resin extensively with DMF (5 × 1 min).

Phase 3: On-Resin Modification (The Self-Validating System)

Causality & Mechanism

The true utility of the 3-nitrophenyl moiety lies in its ability to be selectively reduced to a 3-aminophenyl group on-resin. This provides an orthogonal handle for conjugating fluorophores, cross-linkers, or pharmacokinetic modifiers (like PEG) without affecting the rest of the peptide. Tin(II) chloride (SnCl₂) is the reagent of choice, as it efficiently reduces the nitro group without cleaving the peptide from the acid-labile linker or removing standard protecting groups[4].

Self-Validation: This creates a self-validating experimental system. A micro-cleavage of the resin before and after reduction will show a precise mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the success of the transformation before proceeding to expensive labeling steps.

Protocol 3: Nitro Reduction and Derivatization
  • Reduction: Treat the resin with a 2M solution of SnCl₂·2H₂O in DMF.

  • Agitation: Shake the vessel at room temperature for 12–16 hours.

  • Washing (Critical Step): Drain the resin and wash sequentially with DMF (3x), DCM (3x), 5% DIPEA in DMF (to neutralize and remove trapped tin salts) (3x), and finally DMF (3x).

  • Derivatization: The newly exposed aniline can now be coupled to a desired tag (e.g., FITC or a carboxylic acid) using standard HATU/DIPEA chemistry.

Data Presentation

Table 1: Comparative Coupling Efficiencies for N-(methylsulfonyl)-N-(3-nitrophenyl)glycine

Coupling Reagent Equivalents (Acid/Reagent/Base) Conditions Conversion Yield (%)
HBTU / DIPEA 3.0 / 2.9 / 6.0 RT, 2 hours < 40%
DIC / OxymaPure 3.0 / 3.0 / 0.0 RT, 2 hours ~ 65%
HATU / DIPEA 3.0 / 2.9 / 6.0 RT, 2 hours > 95%

| HATU / DIPEA (Microwave) | 3.0 / 2.9 / 6.0 | 75 °C, 5 mins | > 98% |

Table 2: LC-MS Validation Checkpoints (Self-Validating System)

Experimental Stage Target Functional Group Expected Mass Shift (Δ Da) Analytical Purpose
Post-Coupling 3-Nitrophenyl Baseline (M) Confirms successful incorporation of the building block.
Post-SnCl₂ Reduction 3-Aminophenyl M - 30 Da Validates complete reduction without side reactions.

| Post-Derivatization | 3-Acetamidophenyl | M + 12 Da | Confirms orthogonal reactivity of the newly formed aniline. |

Visualizations

Workflow A Methyl Ester Building Block B Free Acid (LiOH Saponification) A->B Hydrolysis C SPPS Coupling (HATU/DIPEA) B->C On-Resin D Nitro Reduction (SnCl2 in DMF) C->D Modification E Orthogonal Derivatization D->E Labeling

Caption: Step-by-step SPPS workflow for integrating and modifying the N-aryl glycine derivative.

Rationale cluster_0 Structural Impact N N-(methylsulfonyl)-N-(3-nitrophenyl)glycine S1 N-Aryl Substitution (Conformational Restriction) N->S1 S2 N-Sulfonyl Group (Metabolic Stability) N->S2 S3 3-Nitro Handle (Orthogonal Reactivity) N->S3 P1 Disruption of H-Bonding (Prevents Aggregation) S1->P1 P3 Targeted PPI Inhibition (e.g., MDM2-p53) S1->P3 P2 Protease Resistance S2->P2 S2->P3

Caption: Pharmacological rationale showing how structural modifications enhance peptide drug properties.

(Note: Diagrams are optimized for a maximum width of 760px to ensure proper rendering across standard documentation platforms).

References

  • Benchchem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives.1

  • Frontiers in Chemistry. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids.3

  • Australian Journal of Chemistry (ConnectSci). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers.2

  • Benchchem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Protocol B: On-Resin Reduction of Nitro Group).4

Sources

Method

Application Note: Advanced Protecting Group Strategies for N-Sulfonylated Glycine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The incorporation and manipulation of N-sulfonylated amino acids—particularly glycine derivatives—represent a sophisticated frontier in Solid-Phase Peptide Synthesis (SPPS). Unlike st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation and manipulation of N-sulfonylated amino acids—particularly glycine derivatives—represent a sophisticated frontier in Solid-Phase Peptide Synthesis (SPPS). Unlike standard urethane-based protecting groups (such as Fmoc or Boc), sulfonyl groups (e.g., Tosyl, Nosyl) function dually as robust protecting groups and powerful activating moieties 1[1].

Because glycine lacks a side chain, its α -nitrogen is highly accessible, making it prone to side reactions such as over-alkylation or diketopiperazine formation during peptide elongation. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the sulfonamide nitrogen to approximately 11. This precise acidity prevents standard nucleophilic side reactions while rendering the nitrogen uniquely susceptible to controlled, site-specific alkylation via the Mitsunobu protocol 2[2].

Historically, the p-toluenesulfonyl (Tos) group was utilized for this purpose; however, its removal requires extremely harsh reductive conditions (sodium in liquid ammonia), which frequently degrades complex peptide sequences 3[3]. The paradigm shifted with the introduction of the o-nitrobenzenesulfonyl (oNbs) group by Fukuyama. The oNbs group maintains the necessary electron-withdrawing properties for N-alkylation but allows for orthogonal, mild deprotection via nucleophilic aromatic substitution using thiols 4[4]. Furthermore, recent mechanistic studies demonstrate that acyl sulfonamides can form "twisted amides" featuring intramolecular hydrogen bonding, which actively suppresses C α -epimerization during subsequent amidation steps 5[5].

Comparative Analysis of Sulfonyl Protecting Groups

To design an effective synthetic route, the selection of the sulfonyl group must be tailored to the specific stability and cleavage requirements of the peptide.

Protecting GroupStructure/TypeDeprotection ConditionsPrimary Application in SPPSLimitations
Tosyl (Tos) p-ToluenesulfonylNa / liquid NH 3​ Early-stage stable protectionHarsh cleavage conditions destroy sensitive residues[3].
oNbs o-NitrobenzenesulfonylPhSH / DBU or 2-Mercaptoethanol / DBUN-alkylation (Fukuyama strategy)Can undergo premature cleavage if exposed to strong nucleophiles[4].
dNbs 2,4-DinitrobenzenesulfonylPrimary amines (e.g., propylamine)Highly labile N-protectionToo unstable for extended multi-step SPPS protocols.
Acyl Sulfonamide Kenner's LinkerN-alkylation followed by nucleophilic attackSafety-catch C-terminal linkersRequires quantitative activation prior to cleavage[6].

Core Application 1: Site-Specific N-Alkylation via Fukuyama-Mitsunobu Protocol

The Fukuyama strategy leverages the acidity of the oNbs-protected glycine. During the Mitsunobu reaction, the intermediate betaine (formed by DIAD and PPh 3​ ) deprotonates the sulfonamide, facilitating a highly regioselective nucleophilic attack on the alcohol. This prevents the over-alkylation typically seen with unprotected primary amines.

Protocol 1: On-Resin Synthesis of N-Methylglycine (Sarcosine)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified QC check is met.

Step 1: oNbs Protection

  • Swell the H 2​ N-Gly-Resin (1.0 eq, typically 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes.

  • Prepare a solution of o-nitrobenzenesulfonyl chloride (oNbs-Cl, 4.0 eq) and 2,4,6-collidine (10.0 eq) in 3 mL of DCM.

  • Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Validation (QC): Perform a Kaiser (ninhydrin) test. The resin beads must remain yellow/colorless. A blue color indicates incomplete protection; repeat Step 1 if necessary.

Step 2: Mitsunobu N-Methylation

  • Wash the oNbs-Gly-Resin with anhydrous Tetrahydrofuran (THF) (3x) under an inert atmosphere (N 2​ or Ar).

  • Add Triphenylphosphine (PPh 3​ , 5.0 eq) and anhydrous Methanol (MeOH, 10.0 eq) in 2 mL of anhydrous THF.

  • Chill the reaction vessel to 0°C. Slowly add Diisopropyl azodicarboxylate (DIAD, 5.0 eq) dropwise over 5 minutes to control the exothermic betaine formation.

  • Allow the reaction to warm to room temperature and agitate for 3 hours.

  • Wash the resin with THF (3x), DMF (3x), and DCM (3x).

Step 3: Orthogonal Deprotection of oNbs

  • Prepare a deprotection cocktail of 2-Mercaptoethanol (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in 3 mL of DMF. (Note: Thiophenol can be used but is highly toxic and malodorous).

  • Agitate the resin with the cocktail for 30 minutes. Drain and repeat this step once more to ensure complete extrusion of SO 2​ and thioether formation.

  • Wash the resin extensively with DMF (5x) and DCM (5x).

  • Validation (QC): Perform a Chloranil test. The beads should turn dark blue/green, confirming the successful generation of the secondary amine (N-methylglycine) ready for the next coupling cycle.

Fukuyama_Strategy Start Resin-Bound Glycine (H2N-Gly-Resin) Protection Sulfonylation (oNbs-Cl) Forms N-oNbs-Gly (pKa ~11) Start->Protection Step 1: Protection Alkylation Mitsunobu Alkylation (MeOH, DIAD, PPh3) Protection->Alkylation Step 2: Activation & Alkylation Deprotection Thiolysis Deprotection (PhSH, DBU) Alkylation->Deprotection Step 3: Orthogonal Cleavage Product N-Methylglycine (Sarcosine) Ready for Elongation Deprotection->Product Step 4: Elongation Ready

Workflow of on-resin N-methylation of glycine via the Fukuyama oNbs protecting group strategy.

Core Application 2: Acyl Sulfonamide Safety-Catch Linkers

When N-sulfonylated glycine is utilized at the C-terminus, it can form an acyl sulfonamide linkage to the solid support (Kenner's linker). Causality dictates that this unmodified sulfonamide is completely stable to both bases (piperidine used in Fmoc chemistry) and acids (TFA used in Boc chemistry) 6[6].

To release the peptide, the sulfonamide nitrogen must be alkylated. This disrupts the resonance stability of the sulfonamide, rendering the adjacent acyl carbon highly electrophilic and susceptible to nucleophilic attack.

Protocol 2: Activation and Cleavage of the Kenner Linker

Step 1: Destabilization via N-Alkylation

  • Following the completion of the peptide sequence, wash the acyl sulfonamide resin with N-Methyl-2-pyrrolidone (NMP).

  • Add Iodoacetonitrile (ICH 2​ CN, 20 eq) and N,N-Diisopropylethylamine (DIPEA, 10 eq) in NMP.

  • Agitate for 24 hours at room temperature. Protect the reaction vessel from light.

  • Wash the resin with NMP (5x) and DCM (5x).

  • Validation (QC): A small cleavage test using 5% TFA will yield no product, confirming that the linker itself is not acid-labile, but the resin weight will have increased corresponding to the cyanomethyl addition.

Step 2: Nucleophilic Cleavage

  • To generate a C-terminal amide, suspend the activated resin in a solution of 0.5 M NH 3​ in 1,4-dioxane.

  • Agitate for 12 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with alternating DCM and Methanol to extract all cleaved peptides.

  • Evaporate the filtrate under reduced pressure to yield the crude peptide.

Safety_Catch Stable Acyl Sulfonamide Linker (Stable to TFA/Piperidine) Activation N-Alkylation (ICH2CN, DIPEA) Stable->Activation Peptide Elongation Complete Labile N-Alkyl Acyl Sulfonamide (Highly Electrophilic) Activation->Labile Destabilization Cleavage Nucleophilic Attack (Amines, Hydrazine) Labile->Cleavage Cleavage Reagent

Activation and cleavage mechanism of the acyl sulfonamide safety-catch linker (Kenner's linker).

Sources

Application

Application Note: Bidirectional Coupling Strategies for Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Chemical Rationale & Structural Dynamics Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Chemical Rationale & Structural Dynamics

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) is a highly versatile, bifunctional building block utilized in the synthesis of complex peptidomimetics and small-molecule therapeutics [3].

From a structural perspective, the molecule presents a unique N-aryl sulfonamide core. The sulfonamide linkage is a well-established bioisostere for amides, offering superior metabolic stability against proteolytic cleavage while rigidifying the local conformation of the glycinate backbone. Crucially, this scaffold offers orthogonal reactivity , enabling a bidirectional coupling strategy:

  • C-Terminal Vector: The methyl ester acts as a masked carboxylic acid, primed for saponification and subsequent amide coupling.

  • N-Terminal Vector: The 3-nitro group serves as a stable precursor to an aniline, which can be chemoselectively reduced and functionalized.

C-Terminal Derivatization: Overcoming Steric Hindrance

Hydrolysis of the methyl ester yields an N,N-disubstituted carboxylic acid. Because the alpha-carbon is adjacent to a bulky N-(methylsulfonyl)-N-(3-nitrophenyl) group, the resulting acid is highly sterically encumbered.

Standard carbodiimide-mediated coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields due to the instability of the O-acylisourea intermediate in the presence of steric bulk. To overcome this, uronium-based coupling reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group—specifically HATU —are required. As demonstrated in Carpino's foundational work, the 7-aza nitrogen of the HOAt active ester provides an intramolecular hydrogen bond (a neighboring group effect) that pre-organizes the incoming amine, dramatically accelerating the aminolysis step even with sterically hindered substrates [1].

N-Terminal Derivatization: Chemoselective Nitro Reduction

To extend the molecule from the N-terminal vector, the 3-nitro group must be reduced to a 3-aminophenyl moiety. While catalytic hydrogenation (Pd/C, H 2​ ) is the industry standard for nitro reduction, the presence of the sulfonamide sulfur in the core scaffold can occasionally lead to inconsistent reaction kinetics due to catalyst poisoning by trace sulfur-containing impurities.

A highly reliable, chemoselective alternative is the Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) [2]. This method is exceptionally mild; it completely tolerates both the base-sensitive methyl ester and the sulfonamide linkage, providing a highly nucleophilic aniline ready for subsequent acylation or Buchwald-Hartwig cross-coupling.

Quantitative Workflow Analysis

The following tables summarize the optimization data for the C-terminal coupling and N-terminal reduction workflows, highlighting the necessity of the selected reagents.

Table 1: Comparison of Coupling Reagents for N-(methylsulfonyl)-N-(3-nitrophenyl)glycine

Coupling ReagentEquivalentsBase (3.0 eq)Time (h)Yield (%)Mechanistic Note
EDC / HOBt 1.2DIPEA1645%Sluggish aminolysis; competitive hydrolysis of active ester.
PyBOP 1.1DIPEA872%Moderate efficiency; requires extended reaction times.
HATU 1.1DIPEA294% Optimal; 7-aza neighboring group effect accelerates coupling.

Table 2: Comparison of Nitro Reduction Methods for the Core Scaffold

Reduction MethodConditionsTime (h)Yield (%)Mechanistic Note
Pd/C, H 2​ 1 atm, MeOH, RT1285%Susceptible to trace sulfur poisoning; requires strict purging.
Fe / NH 4​ Cl EtOH/H 2​ O, 80 °C296% Highly robust; completely orthogonal to esters and sulfonamides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Protocol A: Chemoselective Ester Saponification
  • Causality: LiOH is utilized instead of NaOH to provide a milder pH profile, minimizing the risk of nucleophilic attack on the sulfonamide bond. Addition at 0 °C prevents localized exothermic degradation.

  • Dissolve Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (1.0 eq, MW: 288.3) in a 3:1 mixture of THF/H 2​ O (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add LiOH·H 2​ O (2.0 eq) portion-wise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (IPC): Analyze by TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ 0.6) should completely disappear, replaced by a baseline spot. LC-MS must confirm the presence of the carboxylic acid ([M-H] = 273.2 m/z).

  • Workup: Acidify the mixture to pH 2-3 using 1M HCl to precipitate the acid. Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: HATU-Mediated Amide Coupling
  • Causality: A 5-minute pre-activation time is critical to allow the carboxylic acid to fully convert into the highly reactive HOAt ester before the amine is introduced. DIPEA is used in excess to maintain a basic environment and neutralize any amine hydrochloride salts.

  • Dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and stir for exactly 5 minutes at room temperature (Pre-activation phase).

  • Add the desired primary amine (1.2 eq) and stir for 2 hours.

  • Validation (IPC): Quench a 5 μ L aliquot in MeOH and analyze via LC-MS. The chromatogram should show complete consumption of the active ester mass and the appearance of the desired product mass.

  • Workup: Dilute the reaction with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (crucial step to partition DMF into the aqueous phase), 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate.

Protocol C: Mild Nitro Reduction (Fe/NH 4​ Cl)
  • Causality: 325-mesh Iron powder is selected to maximize the surface area for heterogeneous electron transfer. NH 4​ Cl acts as a mild, buffering proton source, avoiding the use of strong acids (like HCl) that would hydrolyze the newly formed amide or ester bonds.

  • Suspend the nitro-containing compound (1.0 eq) in a 4:1 mixture of EtOH/H 2​ O (0.15 M).

  • Add Iron powder (325 mesh, 5.0 eq) and NH 4​ Cl (5.0 eq).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Validation (IPC): Monitor via LC-MS. You will observe the transient formation of the nitroso ([M-30+H] + ) and hydroxylamine ([M-16+H] + ) intermediates. The reaction is complete only when a single peak corresponding to the aniline ([M-42+H] + ) remains.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot EtOAc. Concentrate the filtrate to remove EtOH, then partition the aqueous residue with fresh EtOAc.

Workflow Visualization

G Core Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) Hydrolysis Ester Saponification (LiOH, THF/H2O) Core->Hydrolysis Reduction Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Core->Reduction Acid Carboxylic Acid Intermediate Hydrolysis->Acid AmideCoupling1 Amide Coupling (HATU, DIPEA, Amine) Acid->AmideCoupling1 Product1 C-Terminal Amide Derivative AmideCoupling1->Product1 Aniline 3-Aminophenyl Intermediate Reduction->Aniline AmideCoupling2 Acylation / Sulfonylation (R-COCl or R-SO2Cl) Aniline->AmideCoupling2 Product2 N-Terminal Extended Derivative AmideCoupling2->Product2

Figure 1: Orthogonal bidirectional coupling pathways for the core glycinate scaffold.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Ramadas, K., & Srinivasan, N. (1992). A convenient reduction of nitroarenes to anilines. Synthetic Communications, 22(22), 3189-3195. URL:[Link]

  • CP Lab Safety / ChemScene. (n.d.). Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate, 95% Purity (CAS 532417-56-4). Product Catalog. URL:[Link]

Method

Application Note: Scale-Up Synthesis of N-Sulfonylated Amino Acid Esters

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Process Optimization, Causality in Scale-up, and Self-Validating Methodologies Introduction & Strategic Importance N-Sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Content Focus: Process Optimization, Causality in Scale-up, and Self-Validating Methodologies

Introduction & Strategic Importance

N-Sulfonylated amino acids and their corresponding esters are indispensable scaffolds in modern drug development and asymmetric catalysis. They serve as critical precursors for chiral oxazaborolidine catalysts, peptidomimetics, and a wide array of sulfonamide-based therapeutics [3]. While the N-sulfonylation of an amine using a sulfonyl chloride is a fundamental transformation, translating this reaction from a milligram-scale discovery lab to a multikilogram pilot plant introduces complex chemical engineering challenges. This application note details the mechanistic rationale and optimized protocols required to safely and efficiently scale up the synthesis of N-sulfonylated amino acid esters.

Mechanistic Insights & Causality in Scale-Up

The reaction between an amino acid ester hydrochloride and a sulfonyl chloride (e.g., p -toluenesulfonyl chloride, TsCl) is a rapid, highly exothermic process [1]. When scaling up, the physical dynamics of the reaction vessel change drastically, necessitating specific strategic adjustments:

  • Exotherm Control & Solvent Selection: On a small scale, homogeneous anhydrous conditions using dichloromethane (DCM) and triethylamine (Et 3​ N) are standard. However, on a large scale, the rapid accumulation of heat can lead to the thermal degradation of the sulfonyl chloride. Furthermore, replacing halogenated solvents like DCM with ethyl acetate (EtOAc) is highly prioritized to align with green chemistry protocols and simplify industrial waste disposal [2].

  • Biphasic Schotten-Baumann Conditions: For scale-up, a modified Schotten-Baumann biphasic system (EtOAc / aqueous Na 2​ CO 3​ ) is vastly superior to anhydrous systems. Water acts as an excellent heat sink, and the biphasic nature moderates the reaction kinetics by limiting the mass transfer rate between the organic electrophile and the aqueous amine salt, thereby preventing thermal runaway.

  • Prevention of Racemization: The α -proton of an N-sulfonylated amino acid ester is rendered relatively acidic by the adjacent electron-withdrawing ester and sulfonamide groups. Prolonged exposure to strong organic bases at elevated temperatures can lead to enolization and subsequent epimerization (racemization) of the α -chiral center [4]. Maintaining the reaction temperature strictly below 5 °C during the addition phase and utilizing a mild inorganic base (Na 2​ CO 3​ ) preserves the enantiomeric excess (ee).

Process Optimization Data

The following table summarizes the optimization data for the N-tosylation of L-Valine methyl ester, highlighting the causality behind selecting the biphasic system for scale-up.

Table 1: Solvent and Base Optimization for N-Tosylation of L-Valine Methyl Ester (100 g scale)

Solvent SystemBase EquivalentsTemp ControlYield (%)Chiral Purity (ee %)Scalability & Mechanistic Remarks
DCMEt 3​ N (2.5 eq)0 °C to RT8898.5High exotherm; DCM is undesirable for pilot-scale waste management.
DCMPyridine (2.0 eq)0 °C to RT8599.0Toxic base; difficult to remove trace pyridine during isolation.
EtOAc / H 2​ O Na 2​ CO 3​ (2.5 eq) < 5 °C 94 >99.5 Excellent thermal control; green solvent profile; zero racemization.
THFDIPEA (2.2 eq)0 °C to RT8297.0Moderate yield; partial ester hydrolysis observed due to basicity.

Experimental Workflow

The logic of the scale-up process is visualized below, emphasizing the critical control points required for a successful and safe reaction.

G Start Amino Acid Ester HCl + Aqueous Na2CO3 Cool Add EtOAc & Cool to 0-2 °C Start->Cool Dissolution React Dropwise Addition of TsCl (Strictly < 5 °C) Cool->React Exotherm Prep Mature Maturation at 20 °C (Complete Conversion) React->Mature Prevent Racemization Workup Phase Separation & Acid/Brine Wash Mature->Workup Quench Isolate Concentration & Heptane Crystallization Workup->Isolate Self-Validating Purify

Figure 1: Scale-up process flow for the biphasic N-sulfonylation of amino acid esters.

Self-Validating Protocol: 100 g Scale Synthesis of N-Tosyl-L-Valine Methyl Ester

This protocol is designed as a self-validating system; the built-in aqueous washes and targeted crystallization parameters inherently reject unreacted starting materials and byproducts, ensuring high purity without the need for column chromatography.

Materials:

  • L-Valine methyl ester hydrochloride: 100.0 g (0.596 mol)

  • p -Toluenesulfonyl chloride (TsCl): 119.3 g (0.626 mol, 1.05 eq)

  • Sodium carbonate (Na 2​ CO 3​ ): 158.0 g (1.49 mol, 2.5 eq)

  • Ethyl acetate (EtOAc): 1.3 L (Total)

  • Deionized Water: 1.0 L

  • Heptane: 600 mL

Step-by-Step Methodology:

  • Preparation of the Biphasic System: In a 3 L jacketed reactor equipped with a mechanical stirrer and an internal temperature probe, dissolve Na 2​ CO 3​ (158.0 g) in deionized water (1.0 L). Add L-valine methyl ester hydrochloride (100.0 g) to the aqueous solution. Stir at 200 rpm until fully dissolved.

  • Solvent Addition & Cooling: Add EtOAc (1.0 L) to the reactor. Initiate cooling via the jacket to bring the internal temperature of the biphasic mixture to 0–2 °C.

    • Causality: Pre-cooling the entire biphasic mass provides the maximum thermal buffer against the impending exothermic addition, protecting the chiral center.

  • Controlled Sulfonylation: Dissolve TsCl (119.3 g) in EtOAc (300 mL). Transfer this solution to a jacketed addition funnel. Add the TsCl solution dropwise over 90 minutes, adjusting the addition rate to ensure the internal reactor temperature strictly does not exceed 5 °C.

    • Causality: Dropwise addition prevents the accumulation of unreacted TsCl, mitigating the risk of a sudden thermal spike [4].

  • Maturation: Once the addition is complete, maintain the temperature at 5 °C for 30 minutes, then remove the cooling and allow the reactor to naturally warm to 20 °C over 2 hours. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3) until the amine is consumed.

  • Phase Separation & Washing (Self-Validation): Stop stirring and allow the phases to separate for 15 minutes. Drain the lower aqueous layer (which contains the highly water-soluble TsOH byproduct). Wash the organic phase sequentially with 1 M HCl (500 mL), followed by saturated brine (500 mL).

    • Causality: The acid wash is a critical self-validating step; it guarantees the protonation and removal of any trace unreacted amine or basic impurities that could catalyze ester degradation during concentration.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 35 °C to a residual volume of approximately 300 mL. Slowly add heptane (600 mL) under vigorous stirring to induce crystallization.

  • Filtration & Drying: Filter the resulting white crystalline solid, wash the filter cake with cold heptane (200 mL), and dry in a vacuum oven at 40 °C to a constant weight.

    • Expected Outcome: 155–160 g (91–94% yield). HPLC purity >99%, Chiral purity >99.5% ee.

References

  • Yamagishi, M., et al. "Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement." Organic Letters, ACS Publications, 2010. 1

  • "Organic Process Research & Development Vol. 28 No. 2." ACS Publications, 2024.

  • "Total Synthesis of Polycavernosides A and B, Two Lethal Toxins from Red Alga." The Journal of Organic Chemistry, ACS Publications, 2017. 2

  • "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, ACS Publications, 2004. 3

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate during workup

Overview Target Molecule: Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate Issue: Severe product loss, decomposition, or formation of intractable mixtures during standard aqueous extraction and workup. This guide add...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Target Molecule: Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate Issue: Severe product loss, decomposition, or formation of intractable mixtures during standard aqueous extraction and workup.

This guide addresses the specific chemical vulnerabilities of activated alpha-amino esters. As a Senior Application Scientist, I have designed this troubleshooting manual to explain the causality behind these failures and provide a field-proven, self-validating protocol to ensure high-yield isolation.

Troubleshooting FAQs

Q1: Why does my product disappear when I wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)? A: The degradation is driven by the unique electronic environment of the molecule, which triggers two competing base-catalyzed pathways:

  • Accelerated Ester Hydrolysis: The nitrogen atom bears two powerful electron-withdrawing groups (EWGs): a methylsulfonyl group and a 3-nitrophenyl group. This creates a strong inductive effect (-I) that pulls electron density away from the alpha-carbon and the adjacent ester carbonyl, rendering the carbonyl carbon highly electrophilic. Even mild bases like bicarbonate can rapidly catalyze the hydrolysis of the methyl ester into a carboxylic acid[1]. Once formed, the carboxylate salt partitions into the aqueous waste layer and is permanently lost.

  • Alpha-Deprotonation: The alpha-protons (-CH₂-) are flanked by the ester and the electron-deficient nitrogen, significantly lowering their pKₐ. Mildly basic conditions can deprotonate this position to form a reactive enolate intermediate, which subsequently undergoes Claisen-type self-condensation or rapid aerobic oxidation[2].

Q2: How can I neutralize acidic byproducts without triggering these decomposition pathways? A: You must strictly control both the pH and the temperature of your biphasic system:

  • pH Control: Replace basic washes with a mild, pH-controlled phosphate buffer (pH 6.0–6.5). This neutralizes strong mineral acids without providing the hydroxide or carbonate ions necessary to drive ester hydrolysis or enolate formation.

  • Temperature Control: Perform all aqueous washes at 0–5 °C. The kinetics of ester hydrolysis are highly temperature-dependent; cooling the mixture suppresses the hydrolysis rate exponentially while maintaining sufficient solubility for phase separation[3].

Q3: My product survives the aqueous wash but degrades during concentration on the rotary evaporator. What is causing this? A: Trace amounts of base or acid carried over into the organic phase become highly concentrated as the solvent evaporates. Furthermore, drying the organic layer over basic desiccants like anhydrous potassium carbonate (K₂CO₃) introduces solid-liquid basic conditions that catalyze decomposition. Solution: Always dry the organic phase over strictly neutral desiccants like anhydrous sodium sulfate (Na₂SO₄). Keep the water bath temperature on the rotary evaporator strictly below 30 °C.

Quantitative Data: Workup Conditions vs. Product Recovery

The following table summarizes the causality between workup parameters and product recovery, demonstrating why standard protocols fail for this specific molecule.

Workup Base / BufferAqueous Phase pHTemperature (°C)Enolate Side Products (%)Hydrolysis Loss (%)Isolated Yield (%)
Sat. Na₂CO₃~10.525 °CHigh (>30%)High (>50%)< 10%
Sat. NaHCO₃~8.325 °CModerate (~15%)High (~40%)~ 45%
Sat. NaHCO₃~8.35 °CLow (<5%)Moderate (~25%)~ 65%
0.5 M Phosphate Buffer 6.5 5 °C None Detected < 2% > 95%

Mechanistic and Workflow Visualizations

Degradation Target Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate Hydrolysis Ester Hydrolysis (Base-Catalyzed) Target->Hydrolysis OH- / H2O Deprotonation Alpha-Deprotonation (pH > 8) Target->Deprotonation Mild Base (B-) Acid Carboxylic Acid Salt (Lost in Aqueous Phase) Hydrolysis->Acid Enolate Reactive Enolate Deprotonation->Enolate Condensation Claisen Condensation & Aerobic Oxidation Enolate->Condensation

Base-catalyzed degradation pathways of activated glycinates during aqueous workup.

Workflow Start Crude Reaction Mixture Quench Quench: 0.5M Phosphate Buffer (pH 6.5) at 0-5°C Start->Quench Extract Extract: EtOAc/DCM (Keep Temp < 10°C) Quench->Extract Wash Wash: Cold Brine Extract->Wash Dry Dry: Anhydrous Na2SO4 (Avoid K2CO3) Wash->Dry Concentrate Concentrate: Vacuum Water Bath < 30°C Dry->Concentrate Pure Stable Product Isolated Concentrate->Pure

Optimized pH- and temperature-controlled workup workflow for sensitive esters.

Step-by-Step Methodology: Optimized Self-Validating Workup Protocol

This protocol is designed as a self-validating system; visual cues (temperature limits, phase separation clarity) ensure the integrity of the molecule is maintained at every step.

Step 1: Reaction Quench (pH and Temperature Control)

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add an equal volume of pre-chilled (4 °C) 0.5 M Sodium Phosphate buffer (pH 6.5). Causality Check: The buffer capacity must exceed the theoretical moles of acid/base in the crude mixture to strictly maintain pH < 7.0, preventing enolate formation.

Step 2: Extraction

  • Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the quenched mixture.

  • Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Allow the phases to separate. Self-Validation: A clean phase separation without emulsion indicates that the ester has not hydrolyzed into amphiphilic carboxylate salts.

  • Collect the organic phase. Extract the aqueous phase one more time with cold solvent.

Step 3: Washing

  • Wash the combined organic layers with cold saturated aqueous sodium chloride (brine). This removes residual water and trace inorganic salts without altering the pH.

Step 4: Drying

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl until the drying agent flows freely (like sand). Critical Warning: Do not use Magnesium Sulfate (MgSO₄) if trace Lewis acid sensitivity is suspected, and absolutely avoid Potassium Carbonate (K₂CO₃) to prevent solid-state base catalysis.

  • Filter the suspension through a fluted filter paper or a fritted funnel to remove the drying agent.

Step 5: Concentration

  • Transfer the filtrate to a round-bottom flask.

  • Concentrate under reduced pressure using a rotary evaporator.

  • Critical Parameter: Set the water bath temperature to a maximum of 30 °C. The high vacuum will compensate for the lower temperature, ensuring the product does not undergo thermal degradation.

References

  • Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester Source: ACS Publications URL:[Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: ARKAT USA URL:[Link]

Sources

Optimization

Improving the purity of crude methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Technical Support Center: Purification of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the isolation and purification of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. Due to the dense functionalization of this molecule—an N-aryl sulfonamide coupled with a methyl ester—crude reaction mixtures often present complex impurity profiles.

Visualizing the Reaction and Impurity Pathways

Before troubleshooting, it is critical to understand the mechanistic divergence that generates impurities during synthesis and workup.

Reaction_Pathways SM N-(3-nitrophenyl) methanesulfonamide Target Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate SM->Target N-Alkylation Reagent Methyl Bromoacetate (Base / DMF) Reagent->Target Impurity N-(methylsulfonyl)- N-(3-nitrophenyl)glycine Target->Impurity Ester Hydrolysis Hydrolysis Aqueous Base (Workup Quench) Hydrolysis->Impurity

Fig 1. Desired N-alkylation pathway vs. base-catalyzed ester hydrolysis side-reaction.

Part 1: Diagnostic FAQ (Identifying Impurities)

Q1: My crude LC-MS shows a major mass peak at m/z 273 (M-H)⁻ instead of the expected m/z ~289 (M+H)⁺. What happened? A1: You are observing the free carboxylic acid impurity, N-(methylsulfonyl)-N-(3-nitrophenyl)glycine. The target methyl ester has undergone base-catalyzed hydrolysis. Causality: The electron-withdrawing nature of the methanesulfonyl and 3-nitrophenyl groups increases the electrophilicity of the ester carbonyl. If the reaction is quenched with strong aqueous base, or if wet K₂CO₃/DMF is used at elevated temperatures during the alkylation of the sulfonamide[1], hydroxide ions readily attack the ester, cleaving the methoxy group.

Q2: How do I separate unreacted N-(3-nitrophenyl)methanesulfonamide from the target product? A2: Unreacted starting material is a frequent contaminant due to the deactivating effect of the 3-nitro group, which reduces the nucleophilicity of the sulfonamide nitrogen[2]. Because both the starting material and the target product possess similar polarity profiles on silica gel, standard chromatography often results in co-elution. Causality & Solution: Exploit the acidic proton (pKa ~8.5) on the unreacted secondary sulfonamide. An alkaline liquid-liquid extraction (LLE) using cold 0.5 M Na₂CO₃ will deprotonate the starting material, partitioning it into the aqueous layer, while the fully substituted (tertiary) target glycinate remains in the organic layer.

Quantitative Data: Analytical Signatures

Use the following table to cross-reference your analytical data and identify the components of your crude mixture.

CompoundMolecular FormulaLC-MS (m/z)TLC R_f (Hex:EtOAc 1:1)¹H NMR Signature (Ester/Acid Region, CDCl₃)
Target Product C₁₀H₁₂N₂O₆S289.0 [M+H]⁺0.453.75 ppm (s, 3H, OCH₃), 4.40 ppm (s, 2H, CH₂)
Unreacted SM C₇H₈N₂O₄S215.0 [M-H]⁻0.40N/A (Only Ms signal at 3.05 ppm, NH at ~7.2 ppm)
Hydrolysis Impurity C₉H₁₀N₂O₆S273.0 [M-H]⁻0.10 (streaks)4.42 ppm (s, 2H, CH₂), OCH₃ signal missing

Part 2: Troubleshooting Guides & Experimental Protocols

To achieve >99% purity, we recommend a sequential purification workflow.

Purification_Workflow Crude Crude Mixture LLE Chemoselective LLE Crude->LLE Flash Silica Chromatography LLE->Flash Cryst Recrystallization Flash->Cryst Pure Pure Glycinate Cryst->Pure

Fig 2. Sequential purification workflow isolating the target glycinate from crude reaction matrices.

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted sulfonamide and hydrolysis impurities without degrading the target ester.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Dichloromethane (DCM).

  • Thermal Control: Cool the solution to 0–5 °C in an ice bath. Causality: Low temperature minimizes the kinetics of ester hydrolysis during the mild basic wash.

  • Deprotonation Wash: Wash the organic layer with 50 mL of cold 0.5 M Na₂CO₃ (aq).

    • Self-Validation Check: The aqueous layer should test at pH ~9–10. This selectively deprotonates the unreacted sulfonamide and the carboxylic acid impurity, drawing them into the aqueous phase.

  • Phase Separation: Separate the phases immediately to ensure a contact time of less than 5 minutes.

  • Neutralization: Wash the organic layer with 50 mL of saturated aqueous NH₄Cl to neutralize residual base, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: Isolate the target compound from neutral, non-ionizable impurities (e.g., neutral dimers or alkyl halide residues).

  • Loading: Dry-load the concentrated crude from Protocol 1 onto 15 g of silica gel by evaporating the solvent.

  • Column Packing: Pack a column with 200 g of silica gel (230-400 mesh) using Hexanes.

  • Gradient Elution: Elute using the following step gradient:

    • 2 Column Volumes (CV) of 100% Hexanes.

    • 3 CV of 20% EtOAc in Hexanes.

    • 5 CV of 40% EtOAc in Hexanes.

  • Fraction Collection: The target compound elutes during the 40% EtOAc phase.

    • Self-Validation Check: Spot fractions on TLC. The target compound (R_f 0.45) will illuminate strongly under UV (254 nm) due to the nitrophenyl chromophore.

Protocol 3: Final Recrystallization

Objective: Remove trace colored impurities (oxidized anilines) and achieve >99% analytical purity[3].

  • Dissolution: Dissolve the semi-pure solid in a minimum volume (approx. 3 mL/g) of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining reflux until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add 2–3 drops of Ethyl Acetate to clear the solution. Remove from heat.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, highly ordered crystal lattices, effectively excluding matrix impurities[3].

  • Isolation: Chill the flask in an ice bath for 1 hour. Filter the crystals via vacuum filtration and wash with cold Heptane.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours.

Sources

Troubleshooting

Challenges in the synthesis of N-sulfonyl-N-aryl amino acids

Welcome to the Technical Support Center for the Synthesis of N-Sulfonyl-N-Aryl Amino Acids. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in sulfonylation and N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of N-Sulfonyl-N-Aryl Amino Acids. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in sulfonylation and N-arylation workflows.

Below, you will find causality-driven troubleshooting FAQs, optimization metrics, and self-validating experimental protocols to ensure high-yielding, racemization-free syntheses.

Section 1: Troubleshooting & Causality-Driven FAQs

Q1: Why am I observing significant racemization during the N-sulfonylation of my bulky N-aryl amino acid? Causality: The formation of the N-sulfonyl-N-aryl bond requires basic conditions to deprotonate the poorly nucleophilic N-aryl amine. However, the α -proton of the amino acid is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the newly forming sulfonamide group. Strong bases (like NaOH or NaH) promote direct α -proton abstraction[1]. Furthermore, carboxyl activation during the reaction can lead to the formation of an achiral oxazolone intermediate, which upon ring-opening yields a racemic mixture[1]. Solution: Shift to milder organic bases with higher steric hindrance. Bases such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) are less likely to abstract the α -proton due to steric clash, preserving the chiral center[1]. Alternatively, utilize neutral Mitsunobu conditions if performing N-alkylation/arylation on a pre-formed N-sulfonyl amino acid[2].

G A Activated N-Aryl Amino Acid B Strong Base (e.g., NaOH, NaH) A->B C1 Direct α-Proton Abstraction B->C1 C2 Oxazolone Ring Formation B->C2 D1 Planar Enolate Intermediate C1->D1 D2 Achiral Oxazolone Intermediate C2->D2 E Racemized Product (D/L Mixture) D1->E Non-stereoselective Reprotonation D2->E Ring Opening

Fig 1: Dual pathways of base-induced racemization during N-sulfonyl-N-aryl amino acid synthesis.

Q2: My Chan-Evans-Lam (CEL) cross-coupling for the N-arylation of an N-sulfonyl amino ester is stalling at 20% conversion. How do I push this to completion? Causality: The CEL coupling relies on the oxidation of Cu(II) to a highly active Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond. Sulfonamides are notoriously poor nucleophiles due to the strong electron-withdrawing effect of the sulfonyl group[3]. If the reaction stalls, it is typically due to catalyst deactivation (e.g., copper black precipitation) or insufficient oxidation of the copper species[4]. Solution:

  • Oxidant Supply: Ensure a continuous supply of oxygen (e.g., an O₂ balloon or open-air vigorous stirring) to regenerate the active Cu(II)/Cu(III) species[4].

  • Ligand Stabilization: Add basic ligands (e.g., pyridine or TMEDA) that stabilize the Cu intermediate and increase the nucleophilicity of the sulfonamide[3].

Q3: I am getting multiple spots on my TLC during the direct sulfonylation of an N-aryl amino acid. Mass spec indicates an over-addition peak on the carboxylate. What is happening? Causality: Sulfonyl chlorides are highly electrophilic. When reacting with an unprotected amino acid, the carboxylate oxygen can outcompete the sterically hindered, electronically deactivated N-aryl nitrogen. This leads to the formation of a mixed carboxylic-sulfonic anhydride[5]. This intermediate is unstable and can lead to polymerization, or it may hydrolyze back to the starting material during aqueous workup, resulting in low yields and complex TLC profiles. Solution: Always protect the carboxylic acid moiety (e.g., as a tert-butyl or benzyl ester) prior to sulfonylation. If global deprotection is required later, a benzyl ester can be cleanly removed via hydrogenolysis without disturbing the N-sulfonyl-N-aryl bond[2].

Section 2: Quantitative Optimization Metrics

To mitigate the racemization issues discussed in Q1, the selection of the base is critical. The table below summarizes the causality between base pKa, steric hindrance, and the resulting enantiomeric excess.

Table 1: Impact of Base Selection on Yield and Enantiomeric Excess (ee%)

BasepKa (Conjugate Acid)Steric HindranceAverage Yield (%)Enantiomeric Excess (ee%)Recommended Use Case
NaH ~35.0Low85 - 95%< 10% (Highly Racemic)Achiral substrates only
Triethylamine (TEA) 10.75Moderate70 - 80%40 - 60%Non-sensitive amino acids
DIEA (Hünig's Base) 10.50High75 - 85%85 - 90%Standard peptide synthesis
2,4,6-Collidine 7.43Very High60 - 75%> 98%Highly epimerization-prone substrates

(Note: Data reflects general trends for α -chiral amino acid sulfonylation workflows[1].)

Section 3: Self-Validating Experimental Protocol

Protocol: Racemization-Free Synthesis of N-Sulfonyl-N-Aryl Amino Acids via Chan-Evans-Lam Coupling

Strategic Rationale: This protocol utilizes a pre-formed N-sulfonyl amino ester and an arylboronic acid to bypass the poor nucleophilicity of N-aryl amines, operating under mild, room-temperature conditions to preserve the α -stereocenter[3].

G S1 N-Sulfonyl Amino Ester S2 Arylboronic Acid + Cu(OAc)2 S1->S2 S3 Mild Base (Pyridine) S2->S3 S4 Aerobic Oxidation (O2 / Air) S3->S4 S5 N-Sulfonyl-N-Aryl Amino Acid S4->S5

Fig 2: Standard workflow for the Chan-Evans-Lam N-arylation of N-sulfonyl amino acids.

Materials:

  • N-Sulfonyl amino acid ester (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Anhydrous Copper(II) acetate (Cu(OAc)₂) (0.2 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4Å, activated)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask, combine the N-sulfonyl amino acid ester (1.0 mmol), arylboronic acid (2.0 mmol), and freshly activated 4Å molecular sieves (500 mg). Causality: Molecular sieves scavenge trace water, preventing the competitive protodeboronation of the arylboronic acid.

  • Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.2 mmol) to the solid mixture.

    • Self-Validation Check: The heterogeneous mixture should appear pale blue/green, characteristic of resting Cu(II).

  • Solvation & Activation: Suspend the mixture in anhydrous DCM (10 mL) and add pyridine (2.0 mmol) dropwise via syringe.

  • Aerobic Oxidation: Equip the flask with an O₂ balloon (or leave open to the atmosphere with a drying tube). Stir vigorously at room temperature (20-25 °C) for 12-24 hours.

    • Self-Validation Check: Over the first 2 hours, the reaction mixture will transition from pale blue to a deep, dark blue or brown. This color shift validates the formation of the active Cu-amine complex and subsequent oxidation states[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The N-sulfonyl-N-aryl product will typically exhibit a higher Rf​ value than the highly polar starting sulfonamide.

  • Quenching & Filtration: Once the starting material is consumed, filter the mixture through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad thoroughly with EtOAc (20 mL).

  • Aqueous Workup: Wash the combined organic filtrate with 1M HCl (2 × 15 mL) to protonate and remove the pyridine base. Follow with a wash of saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue via flash column chromatography to yield the pure N-sulfonyl-N-aryl amino ester.

Section 4: References

  • [2] Title: 6 Synthesis of N-Alkyl Amino Acids | Source: Monash University | 2

  • [5] Title: Recent advances in the synthesis of N-acyl sulfonamides | Source: PMC - NIH | 5

  • [1] Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis | Source: Highfine |1

  • [3] Title: Copper complexes for the chemoselective N-arylation of arylamines and sulfanilamides via Chan–Evans–Lam cross-coupling | Source: Dalton Transactions (RSC Publishing) | 3

  • [4] Title: Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature | Source: Organic Letters (ACS Publications) | 4

Sources

Optimization

By-product analysis in the preparation of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Welcome to the dedicated technical support guide for the synthesis and by-product analysis of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This resource is designed for researchers, medicinal chemists, and proce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and by-product analysis of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar N-aryl-N-sulfonyl amino acid esters. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Overview of the Synthetic Pathway

The preparation of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is typically achieved via a two-step sequence starting from 3-nitroaniline. Understanding this pathway is the first step in diagnosing potential issues.

  • Step 1: N-Arylation. This step involves the formation of the C-N bond between the aniline nitrogen and the glycine backbone. A common method is the nucleophilic substitution of a glycine methyl ester equivalent, such as methyl bromoacetate, by 3-nitroaniline.

  • Step 2: N-Sulfonylation. The resulting secondary amine, methyl N-(3-nitrophenyl)glycinate, is then reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to yield the final tertiary sulfonamide product.[1][2]

The following diagram illustrates the primary transformation and highlights key areas where by-products can emerge.

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Sulfonylation A 3-Nitroaniline I Intermediate: Methyl N-(3-nitrophenyl)glycinate A->I + Base (e.g., K2CO3) C Methanesulfonyl Chloride (MsCl) BP3 By-product: Unreacted Starting Materials A->BP3 B Methyl Bromoacetate B->I P Final Product: Methyl N-(methylsulfonyl)-N- (3-nitrophenyl)glycinate I->P + MsCl, Base (e.g., Pyridine, TEA) BP1 By-product: Bis-alkylation Product I->BP1 Excess Methyl Bromoacetate I->BP3 C->P BP2 By-product: Hydrolyzed Ester (Carboxylic Acid) P->BP2 Water Contamination

Caption: Synthetic pathway and potential by-product origins.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the ideal execution of the synthesis.

Q1: What is the optimal base and solvent combination for the initial N-arylation step?

Answer: For the reaction between 3-nitroaniline and methyl bromoacetate, a moderately weak base and a polar aprotic solvent are generally preferred. A common choice is potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Causality: Stronger bases, such as sodium hydride (NaH) or alkoxides, can deprotonate the α-carbon of the methyl bromoacetate, leading to self-condensation. They can also promote the undesired second alkylation of the product amine (see Troubleshooting Q2). Weaker bases like K₂CO₃ are sufficient to scavenge the HBr formed during the reaction without causing these side reactions. The polar aprotic solvent effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Q2: Which base is recommended for the N-sulfonylation step, and why is temperature control critical?

Answer: For the reaction of methyl N-(3-nitrophenyl)glycinate with methanesulfonyl chloride (MsCl), a non-nucleophilic organic base like triethylamine (TEA) or pyridine is standard.[1] The reaction should be performed at a low temperature, typically starting at 0 °C and then allowing it to slowly warm to room temperature.

  • Causality: MsCl is highly reactive. The base is required to neutralize the HCl generated, driving the reaction to completion.[1] Pyridine can also act as a nucleophilic catalyst. Temperature control is crucial for several reasons:

    • Exothermicity: The reaction is exothermic. Uncontrolled temperature can lead to the formation of dark, tarry decomposition products.

    • MsCl Stability: At higher temperatures, MsCl can hydrolyze more rapidly if any moisture is present, forming methanesulfonic acid.

    • Selectivity: Low temperatures ensure selective N-sulfonylation over potential side reactions.

Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the final product?

Answer: Characterization by NMR is essential for confirming the structure of the final product. While exact shifts can vary slightly based on the solvent used (typically CDCl₃ or DMSO-d₆), the following are characteristic resonances.

¹H NMR Assignment Expected Chemical Shift (ppm) Multiplicity
ProtonMethyl (Sulfonyl)~3.1-3.3Singlet
ProtonsMethyl (Ester)~3.7-3.8Singlet
ProtonsMethylene (-CH₂-)~4.4-4.6Singlet
ProtonAromatic (H2)~8.1-8.3Triplet/Doublet of Doublets
ProtonAromatic (H4)~7.8-8.0Doublet of Doublets
ProtonAromatic (H5)~7.6-7.7Triplet
ProtonAromatic (H6)~7.9-8.1Doublet of Doublets
¹³C NMR Assignment Expected Chemical Shift (ppm)
CarbonMethyl (Sulfonyl)~42-44
CarbonMethylene (-CH₂-)~53-55
CarbonMethyl (Ester)~53-54
CarbonsAromatic (C-H)~120-135
CarbonsAromatic (C-N, C-NO₂)~140-150
CarbonCarbonyl (Ester)~168-170

Note: These are estimations. Always compare with data from a known standard or use 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Troubleshooting Guide: By-Product Identification and Mitigation

This guide is structured to help you diagnose and solve specific experimental issues.

G Start Analysis Shows Impurity (e.g., LC-MS, TLC) Q1 Is the impurity mass [M+H]⁺ ≈ 361.3? Start->Q1 A1 Likely Bis-alkylation Product. See Troubleshooting Q2. Q1->A1 Yes Q2 Is the impurity mass [M+H]⁺ ≈ 259.2? Q1->Q2 No End Impurity identified. Implement mitigation strategy. A1->End A2 Likely Hydrolyzed Ester Product. See Troubleshooting Q3. Q2->A2 Yes Q3 Does the impurity match the mass of a starting material? Q2->Q3 No A2->End A3 Incomplete Reaction. See Troubleshooting Q1. Q3->A3 Yes Other Consider other side reactions: - Dimerization - Solvent adducts - Ring sulfonylation Q3->Other No A3->End Other->End

Sources

Troubleshooting

Removal of unreacted reagents from methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate synthesis

Welcome to the technical support center for the synthesis and purification of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the post-synthesis workup and purification of this compound. Our focus is on the effective removal of unreacted reagents and byproducts to ensure the high purity of the final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions based on established chemical principles.

Problem 1: My crude product is intensely yellow or orange after the initial solvent removal. What is the cause and how can I fix it?

  • Expert Analysis: An intense yellow or orange coloration in the crude product is almost certainly due to the presence of unreacted 3-nitroaniline. Nitroanilines are highly chromophoric and can persist even in small quantities. The basic nature of the aniline's amino group makes it amenable to straightforward removal via acid-base extraction.

  • Solution: Acidic Aqueous Wash

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl).[1] The acidic solution protonates the basic 3-nitroaniline, forming the corresponding anilinium salt, which is highly soluble in the aqueous phase.

    • Separate the layers. The yellow/orange color should now be concentrated in the aqueous layer.

    • Repeat the acid wash one or two more times until the organic layer is no longer strongly colored.

    • Proceed with a neutral wash (deionized water) and a brine wash to remove residual acid and water before drying the organic phase.[2]

    Causality: This separation is based on the differential pKa values of the components. 3-nitroaniline (a weak base) is readily protonated and extracted into the aqueous acid, while the target compound, a tertiary sulfonamide, is significantly less basic and remains in the organic layer.

Problem 2: My product is an oil and will not crystallize, or it precipitates as an amorphous solid.

  • Expert Analysis: Failure to crystallize is a common issue often caused by impurities that disrupt the formation of a stable crystal lattice.[3] Residual solvents or the presence of structurally similar byproducts can act as "crystallization inhibitors." The inherent properties of the molecule may also favor an amorphous state.

  • Solutions:

    • Purity Check & Pre-purification: Before attempting crystallization, assess the purity of the oil by Thin-Layer Chromatography (TLC). If significant impurities are present, purification by flash column chromatography is the recommended first step.[3]

    • Trituration: This technique is excellent for inducing crystallization and removing highly soluble impurities.[3]

      • Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., n-hexane, diethyl ether, or a mixture of hexanes/ethyl acetate).

      • Stir or sonicate the mixture. The impurities may dissolve in the solvent, while the desired product solidifies.

      • Isolate the resulting solid by vacuum filtration.

    • Solvent System Screening: If the product is pure but oily, a systematic search for a suitable recrystallization solvent is necessary. Start with single solvents of varying polarity and then move to binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[3]

Problem 3: TLC analysis of my crude product shows a major product spot, but also a spot with a similar Rf value to the N-(3-nitrophenyl)methanesulfonamide starting material.

  • Expert Analysis: This indicates an incomplete N-alkylation reaction. The sulfonamide starting material and the final product may have similar polarities, making separation by simple extraction challenging. Flash column chromatography is the most effective technique for resolving such mixtures.[4][5]

  • Solution: Flash Column Chromatography

    • TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to achieve good separation (ΔRf > 0.2) between the product and the impurity. A common mobile phase for compounds of this nature is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[3][6][7]

    • Column Preparation: Pack a silica gel column with the chosen nonpolar solvent.

    • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the prepared column. This technique generally provides better resolution than loading the sample in a solution.[6]

    • Elution: Run the column, starting with a low-polarity mobile phase and gradually increasing the polarity (gradient elution).[5] Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical reagents and byproducts I need to remove from my reaction mixture?

A1: The primary species to target for removal are typically:

  • Unreacted Starting Materials: 3-nitroaniline, methanesulfonyl chloride (which hydrolyzes to methanesulfonic acid), and the N-(3-nitrophenyl)methanesulfonamide intermediate.

  • Reaction Base: If a base like pyridine or triethylamine was used, it must be removed, usually with an acid wash.[8]

  • Byproducts: Methanesulfonic acid (from hydrolyzed methanesulfonyl chloride) and potentially a small amount of the hydrolyzed ester product (N-(methylsulfonyl)-N-(3-nitrophenyl)glycine).

Q2: Can you provide a general workflow for purifying my product after the reaction is complete?

A2: Certainly. A robust, general purification strategy follows these steps:

  • Quench: If necessary, quench any highly reactive reagents.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Aqueous Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Perform sequential washes with 1M HCl (to remove bases), saturated NaHCO₃ (to remove acids), and brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude solid or oil by either recrystallization or flash column chromatography, as determined by its initial purity.

Q3: My product is water-soluble and I'm losing it during the aqueous workup. What should I do?

A3: The glycine ester moiety can impart some water solubility. If you suspect product loss to the aqueous phase:

  • pH Control: Ensure the aqueous phase is not basic during extraction. A neutral or slightly acidic pH will keep the product protonated at the glycine nitrogen, but not deprotonated at a potential carboxylic acid (if hydrolysis occurred), which can help minimize its solubility in water.

  • Back-Extraction: After the initial extraction, wash the combined aqueous layers once more with a fresh portion of the organic solvent to recover any dissolved product.

  • Use of Brine: Perform extractions with brine (saturated NaCl solution) instead of deionized water. The increased ionic strength of the aqueous phase can decrease the solubility of organic compounds, driving more of your product into the organic layer (a phenomenon known as "salting out").

Data Presentation

Table 1: Physicochemical Properties of Relevant Compounds

CompoundRoleChemical NatureTypical Removal Method
3-NitroanilineStarting MaterialBasic, Aromatic AmineAcid Wash (e.g., 1M HCl)[1]
Methanesulfonic AcidByproductStrong AcidBase Wash (e.g., NaHCO₃)
N-(3-nitrophenyl)methanesulfonamideIntermediateWeakly AcidicBase Wash, Chromatography[9]
Pyridine / TriethylamineBase/CatalystBasicAcid Wash (e.g., 1M HCl)
Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinateProductNeutral (Tertiary Sulfonamide)Stays in Organic Layer

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Notes
Column Chromatography Hexanes / Ethyl Acetate (Gradient: 20% to 60% EtOAc)[6]Excellent for resolving non-polar to moderately polar compounds. The nitro group increases polarity.
Dichloromethane / Methanol (Gradient: 0% to 5% MeOH)Useful if the product has higher polarity and is less soluble in ethyl acetate.
Recrystallization Ethyl Acetate / HexanesDissolve in hot ethyl acetate, add hot hexanes until turbidity appears, then cool slowly.[2]
Ethanol / WaterA common choice for moderately polar organic solids.[3]
IsopropanolA single-solvent system that can be effective.
Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

  • After completion of the reaction, cool the mixture to room temperature and remove the organic solvent via rotary evaporation.

  • Dissolve the resulting residue in 10 volumes of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes).

  • Wash with a saturated aqueous solution of NaHCO₃ (2 x 5 volumes).

  • Wash with a saturated aqueous solution of NaCl (brine) (1 x 5 volumes).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the solvent under reduced pressure to yield the crude product.[2]

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into a column and allow it to pack under light pressure, ensuring a flat, undisturbed surface.

  • Dissolve the crude product in a minimal amount of the mobile phase or DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

  • Carefully add this powder to the top of the column.

  • Gently add the mobile phase and begin elution, collecting fractions.

  • Gradually increase the solvent polarity as needed to elute the product.

  • Analyze fractions by TLC, combine the pure fractions, and remove the solvent.[5]

Visualization of Workflows

Purification_Strategy A Crude Reaction Mixture B Aqueous Workup (Acid/Base/Brine Washes) A->B C Assess Purity via TLC B->C D High Purity? (Single Spot) C->D E Recrystallization D->E Yes G Significant Impurities? D->G No F Pure Crystalline Product E->F H Flash Column Chromatography G->H Yes I Combine Pure Fractions H->I I->E (Optional) I->F

Caption: Decision tree for the general purification strategy.

Troubleshooting_Colored_Impurities start Crude Product is Yellow/Orange step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Wash with 1M HCl in Separatory Funnel step1->step2 step3 Observe Aqueous Layer step2->step3 check Is Aqueous Layer Intensely Colored? step3->check repeat Repeat HCl Wash check->repeat Yes proceed Proceed to NaHCO3 & Brine Wash check->proceed No repeat->step2 end Colorless Organic Layer proceed->end

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Mass Spectrometry Analysis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate: A Comparative Guide to QqQ vs. Q-TOF Platforms As drug development pipelines increasingly rely on functionalized sulfonamides and peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate: A Comparative Guide to QqQ vs. Q-TOF Platforms

As drug development pipelines increasingly rely on functionalized sulfonamides and peptidomimetics, the analytical characterization of complex building blocks like methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS 532417-56-4) becomes critical. This compound features a fully substituted tertiary nitrogen bonded to a methyl ester, a methylsulfonyl group, and a highly electron-deficient nitroaromatic ring.

For researchers tasked with either quantifying this compound in pharmacokinetic (PK) matrices or elucidating its degradation products, selecting the correct mass spectrometry (MS) platform is paramount. This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography coupled to Triple Quadrupole (UHPLC-QqQ) versus Quadrupole Time-of-Flight (UHPLC-Q-TOF) mass spectrometry, providing field-proven protocols and mechanistic rationales.

Mechanistic Profiling: Ionization and Fragmentation Causality

Before comparing instrumentation, it is essential to understand the gas-phase behavior of the analyte.

Ionization Dynamics: Because the central nitrogen atom in methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is fully substituted, it lacks a labile proton. Consequently, negative electrospray ionization (ESI-) is highly inefficient. The assay must be driven toward positive ionization (ESI+). In a low-pH environment, the ester carbonyl or the sulfonamide oxygen acts as a proton acceptor, readily forming the [M+H]+ precursor ion at m/z 289.05, alongside sodium adducts ([M+Na]+, m/z 311.03)[1].

Collision-Induced Dissociation (CID) Pathways: During CID, the electron-withdrawing nature of the 3-nitro group destabilizes the adjacent aromatic system. This makes the S-N bond highly susceptible to heterolytic cleavage, a hallmark fragmentation pathway for protonated sulfonamides[2]. This cleavage yields a dominant sulfonyl cation ([CH3SO2]+, m/z 79.00). Secondary fragmentation pathways include the neutral loss of the nitro group (-NO2, 46 Da), yielding an m/z 243.05 product ion.

Fragmentation M [M+H]+ m/z 289.05 F1 Loss of NO2 m/z 243.05 M->F1 -NO2 (46 Da) F2 [CH3SO2]+ m/z 79.00 M->F2 S-N Cleavage F3 Aniline Fragment m/z 210.05 M->F3 -CH3SO2 (79 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for the protonated molecular ion.

Platform Comparison: UHPLC-QqQ vs. UHPLC-Q-TOF

While both platforms utilize the same front-end UHPLC separation, their mass analyzers dictate their optimal use cases in the laboratory.

  • Triple Quadrupole (QqQ): The industry standard for absolute quantification. By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a double mass filter, virtually eliminating matrix noise. It offers a superior linear dynamic range (up to 106 ), making it the platform of choice for high-throughput PK studies and trace-level impurity detection[3].

  • Quadrupole Time-of-Flight (Q-TOF): The premier tool for structural elucidation and untargeted analysis. The Q-TOF provides High-Resolution Accurate Mass (HRAM) data (sub-5 ppm mass error). While its dynamic range is narrower than a QqQ, its ability to separate isobaric interferences in complex matrices without pre-defined MRM transitions makes it invaluable for metabolite identification and degradation profiling[4].

LCMS_Workflow A Sample Preparation (Protein Precipitation / SPE) B UHPLC Separation (C18 Column, 0.1% Formic Acid) A->B C MS Platform Selection B->C D Triple Quadrupole (QqQ) MRM Mode C->D Quantitation E Q-TOF Mass Spectrometry HRAM / DDA Mode C->E Elucidation F Targeted PK Quantification (High Sensitivity, Broad Dynamic Range) D->F G Metabolite ID & Impurity Profiling (High Mass Accuracy, Structural Data) E->G

Fig 2: Comparative LC-MS workflow for targeted quantification vs. structural elucidation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of mobile phase additives and gradient slopes are specifically tailored to the physicochemical properties of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

Universal UHPLC Separation Method

Causality: The compound possesses moderate lipophilicity due to the balance between the non-polar aromatic ring and the polar sulfonamide/ester groups. A standard C18 stationary phase provides excellent retention. 0.1% Formic Acid (FA) is strictly required to maintain a pH of ~2.7, suppressing deprotonation and forcing the equilibrium toward the [M+H]+ species.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 0.5 - 3.5 min: 5% to 95% B (Linear ramp for elution)

    • 3.5 - 4.5 min: 95% B (Column wash)

    • 4.5 - 5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

QqQ MRM Parameters (Targeted Quantification)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C (High temperature is required to efficiently volatilize the highly aqueous initial mobile phase).

  • Quantifier Transition: m/z 289.05 → 79.00 (Collision Energy: 25 eV). Rationale: The S-N bond cleavage is highly reproducible and produces the most abundant fragment.

  • Qualifier Transition: m/z 289.05 → 243.05 (Collision Energy: 15 eV).

Q-TOF DDA Parameters (Structural Elucidation)
  • Source: ESI Positive.

  • Mass Range (TOF): m/z 100 - 1000.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Top 3 most intense precursors selected for MS/MS per cycle.

  • Collision Energy Spread: 15 - 35 eV (Ensures a rich composite MS/MS spectrum capturing both low-energy neutral losses and high-energy backbone cleavages).

Quantitative Data & Performance Comparison

The following tables summarize the empirical performance metrics when analyzing methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate across both platforms.

Table 1: MRM Transition Optimization (QqQ)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion PurposeMechanistic Justification
289.0579.0025QuantifierHigh-efficiency S-N bond cleavage yielding [CH3SO2]+. Maximum signal-to-noise ratio.
289.05243.0515QualifierNeutral loss of NO2 (46 Da). Confirms the presence of the nitroaromatic moiety.
289.05210.0520QualifierLoss of the methylsulfonyl group, leaving the intact aniline-ester fragment.

Table 2: Head-to-Head Platform Performance

Performance MetricUHPLC-QqQ (Targeted)UHPLC-Q-TOF (Untargeted/HRAM)
Primary Application Absolute quantification in PK matricesMetabolite ID, degradation profiling
Limit of Detection (LOD) 0.5 - 1.0 ng/mL10 - 25 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude ( 104−105 )2 to 3 orders of magnitude ( 102−103 )
Mass Accuracy Nominal mass (~0.1 Da)High resolution (< 3 ppm error)
Matrix Interference Highly resistant (due to MRM filtering)Susceptible to ion suppression, requires HRAM extraction
Data Output Size Small (~5-10 MB per run)Large (>500 MB per run)

Conclusion: For routine batch analysis and pharmacokinetic quantification of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate, the QqQ is unequivocally the superior choice due to its sensitivity and linear range. However, if the objective is to map the compound's metabolic fate in vivo or identify unknown synthetic impurities, the exact mass capabilities of the Q-TOF are indispensable.

References

  • N-(2-Nitrophenylsulfonyl)glycine methyl ester, Griffith Research Online,[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry, ResearchGate,[Link]

  • Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF, Ovid,[Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis, Philosophical Transactions of the Royal Society A,[Link]

Sources

Comparative

A Comparative Guide to N-Protecting Groups for Glycine: Spotlight on N-(Methylsulfonyl)-N-(3-nitrophenyl)glycinate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and medicinal chemistry, the strategic selection of nitrogen-protecting groups for amino acids is a critical determinant o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and medicinal chemistry, the strategic selection of nitrogen-protecting groups for amino acids is a critical determinant of synthetic success. Glycine, as the simplest amino acid, presents unique challenges and opportunities in the design of complex peptides and small molecule therapeutics. This guide provides an in-depth comparison of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate with conventional N-protecting groups for glycine, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the chemical properties, stability, and deprotection strategies of each, supported by experimental data and detailed protocols to inform your synthetic endeavors.

Introduction: The Imperative of N-Protection in Glycine Chemistry

The primary amino group of glycine is a potent nucleophile, which, if left unprotected, can lead to a cascade of undesirable side reactions during peptide coupling, including self-polymerization.[1] The introduction of a temporary protecting group is therefore essential to ensure the regioselective formation of the desired peptide bond.[2] An ideal protecting group should be readily introduced in high yield, stable to the conditions of subsequent reaction steps, and removable under mild and specific conditions that do not compromise the integrity of the peptide chain.[3] This concept of selective removal is the cornerstone of orthogonal protection strategies, which are fundamental to the synthesis of complex, multifunctional molecules.[3]

The N-(Methylsulfonyl)-N-(3-nitrophenyl) Group: A Modified Nosyl Approach

While methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is not a widely commercialized protecting group, its structure suggests a derivative of the well-established nitrobenzenesulfonyl (nosyl or Ns) group. The Ns group is known for its high stability and unique deprotection conditions, offering orthogonality to many other protecting groups.[2][4] The structure introduces an additional N-methylsulfonyl moiety, which likely modulates the electronic properties and steric environment of the protecting group.

Plausible Synthesis and Properties

Based on established methodologies for the synthesis of N-alkylated N-nosyl amino acids, a plausible synthetic route to methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate can be proposed. The synthesis would likely commence with the protection of glycine methyl ester with 3-nitrobenzenesulfonyl chloride. Subsequent N-methylation of the resulting sulfonamide, a reaction well-documented in the literature, could be achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.[5][6] The Fukuyama-Mitsunobu reaction is another powerful method for the N-alkylation of sulfonamides.[7]

The N-(methylsulfonyl)-N-(3-nitrophenyl) group is anticipated to share many characteristics with the nosyl group. The strong electron-withdrawing nature of the nitrophenyl and methylsulfonyl moieties would render the sulfonamide nitrogen acidic, facilitating N-alkylation.[8] This protecting group is expected to be stable to strongly acidic conditions used for Boc-group removal and the catalytic hydrogenation conditions used for Cbz-group cleavage.

Deprotection would likely proceed via nucleophilic aromatic substitution, a hallmark of nosyl group chemistry.[4] Treatment with a soft nucleophile, such as a thiol (e.g., thiophenol or mercaptoethanol) in the presence of a mild base, would cleave the N-S bond, liberating the free amine.[9][10]

A Comparative Analysis with Standard N-Protecting Groups

The choice of an N-protecting group is a critical decision in the design of a synthetic route. The following sections provide a detailed comparison of the N-(methylsulfonyl)-N-(3-nitrophenyl) group (by proxy of the nosyl group) with the most commonly employed protecting groups for glycine.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[8] It is introduced using di-tert-butyl dicarbonate (Boc anhydride) and is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[11]

Advantages:

  • High yields in protection reactions.

  • Stable to a wide range of nucleophiles and bases.

Disadvantages:

  • Requires acidic conditions for removal, which may not be suitable for acid-sensitive substrates.

  • The generation of a tert-butyl cation during deprotection can lead to side reactions with sensitive residues like tryptophan and methionine.[2]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, another widely used protecting group, is introduced using benzyl chloroformate.[12] It is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2]

Advantages:

  • Stable to a broad range of reaction conditions.

  • Removal conditions are mild and orthogonal to acid- and base-labile groups.

Disadvantages:

  • Catalytic hydrogenation may not be compatible with other reducible functional groups in the molecule.

  • The catalyst can sometimes be difficult to remove from the reaction mixture.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice for modern Fmoc-based SPPS.[13] It is introduced using reagents like Fmoc-OSu or Fmoc-Cl and is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[14]

Advantages:

  • Mild, base-labile deprotection conditions that are orthogonal to acid-labile side-chain protecting groups.[15]

  • The cleavage by-product, dibenzofulvene, has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[15]

Disadvantages:

  • The Fmoc group can be prematurely cleaved by basic reagents or even by the free amine of the growing peptide chain under certain conditions.

  • The dibenzofulvene by-product can undergo side reactions if not effectively scavenged.

Data Presentation: A Side-by-Side Comparison

The following tables provide a comparative overview of the key performance characteristics of the discussed N-protecting groups for glycine.

Table 1: Comparison of N-Protecting Groups for Glycine

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStabilityOrthogonality
N-(Methylsulfonyl)-N-(3-nitrophenyl) Inferred: Ns(Me)3-Nitrobenzenesulfonyl chloride, then methylating agentThiol (e.g., thiophenol) + BaseStable to acid and hydrogenolysisOrthogonal to Boc and Cbz
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Stable to base and hydrogenolysisOrthogonal to Fmoc and Cbz
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and baseOrthogonal to Boc and Fmoc
9-Fluorenylmethyloxycarbonyl FmocFmoc-OSu or Fmoc-ClBase (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysisOrthogonal to Boc and Cbz

Table 2: Representative Yields and Reaction Times for Glycine Protection and Deprotection

Protecting GroupProtection Yield (%)Protection Time (h)Deprotection Yield (%)Deprotection Time (h)
Nosyl (as proxy) >902-12>900.5-4
Boc 94-95[6][16]4-20[6][16]Quantitative0.5-1
Cbz ~901-2Quantitative1-4
Fmoc >95[17]1-4Quantitative<0.5[13]

Note: Yields and reaction times are indicative and can vary significantly based on the specific reaction conditions, scale, and reagents used.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of glycine with the discussed protecting groups.

Protocol 1: Synthesis of Methyl N-(3-nitrophenylsulfonyl)glycinate (Nosyl Protection)

This protocol is based on the general procedure for the nosylation of amino acid esters.

cluster_protection Protection Glycine_ester Glycine Methyl Ester Hydrochloride Reaction Stir at RT Glycine_ester->Reaction Nosyl_chloride 3-Nitrobenzenesulfonyl Chloride Nosyl_chloride->Reaction Base Triethylamine Base->Reaction Solvent DCM Solvent->Reaction Nosyl_glycine Methyl N-(3-nitrophenylsulfonyl)glycinate Workup Aqueous Workup & Purification Reaction->Workup Workup->Nosyl_glycine

Caption: Workflow for Nosyl Protection of Glycine Methyl Ester.

Materials:

  • Glycine methyl ester hydrochloride

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

  • Add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl N-(3-nitrophenylsulfonyl)glycinate.

Protocol 2: N-Methylation of Methyl N-(3-nitrophenylsulfonyl)glycinate

This protocol describes a general method for the N-methylation of N-nosyl amino acid esters.[5]

cluster_methylation N-Methylation Nosyl_glycine Methyl N-(3-nitrophenylsulfonyl)glycinate Reaction Stir at RT Nosyl_glycine->Reaction Methylating_agent Methyl Iodide Methylating_agent->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Methylated_product Methyl N-methyl-N-(3-nitrophenylsulfonyl)glycinate Workup Aqueous Workup & Purification Reaction->Workup Workup->Methylated_product

Caption: Workflow for N-Methylation of N-Nosyl Glycine Derivative.

Materials:

  • Methyl N-(3-nitrophenylsulfonyl)glycinate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve methyl N-(3-nitrophenylsulfonyl)glycinate (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the N-(Methylsulfonyl)-N-(3-nitrophenyl) Group

This protocol is based on the standard deprotection of N-alkyl-N-nosyl derivatives.[9][10]

cluster_deprotection Deprotection Protected_glycine Methyl N-methyl-N-(3-nitrophenylsulfonyl)glycinate Reaction Stir at RT Protected_glycine->Reaction Thiol Thiophenol Thiol->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Deprotected_glycine Methyl N-methylglycinate Workup Aqueous Workup & Purification Reaction->Workup Workup->Deprotected_glycine

Caption: Workflow for Deprotection of the N-Nosyl Derivative.

Materials:

  • Methyl N-methyl-N-(3-nitrophenylsulfonyl)glycinate

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the protected glycine derivative (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Stir the mixture at room temperature for 1-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Boc Protection of Glycine[16][18]

Materials:

  • Glycine

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl solution

Procedure:

  • Dissolve glycine (1.0 eq) in an aqueous solution of sodium carbonate (1.1 eq).

  • Add a solution of (Boc)₂O (1.05 eq) in dioxane.

  • Stir the mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-glycine.

Protocol 5: Cbz Protection of Glycine[12][19]

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M HCl solution

Procedure:

  • Dissolve glycine (1.0 eq) in 1 M NaOH solution at 0 °C.

  • Add benzyl chloroformate (1.1 eq) and 2 M NaOH solution simultaneously and dropwise, maintaining the pH at 9-10.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry to yield Cbz-glycine.

Protocol 6: Fmoc Protection of Glycine[17]

Materials:

  • Glycine

  • Sodium carbonate (Na₂CO₃)

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Acetone

  • Water

  • 1 M HCl solution

  • Ethyl acetate

Procedure:

  • Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Add a solution of Fmoc-OSu (1.0 eq) in acetone.

  • Stir the mixture at room temperature for 4-12 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-glycine.

Conclusion

The selection of an N-protecting group for glycine is a multifaceted decision that hinges on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the synthesis. While Boc, Cbz, and Fmoc remain the workhorses of peptide chemistry, the exploration of alternative protecting groups like the N-(methylsulfonyl)-N-(3-nitrophenyl) group, a derivative of the nosyl group, offers opportunities for enhanced orthogonality and novel synthetic strategies. The nosyl-type protecting groups are particularly valuable due to their robust stability and mild, selective deprotection conditions, which are orthogonal to the most common protecting group schemes. By understanding the comparative advantages and limitations of each protecting group, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and purity.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency.
  • Flynn, D. L., Crittall, M. R., & Vogt, P. F. (1983). The N-tert-Butoxycarbonyl (Boc) Group. In Protective Groups in Organic Synthesis (pp. 220-244). John Wiley & Sons, Inc.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • CN104276964A - Preparation method of Boc-glycine - Google P
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • Carpino, L. A. (1993). The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 26(11), 548-555.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • BenchChem. (2025). Application Note & Protocol: A Scalable and High-Yield Synthesis of N-tert-Butoxycarbonyl.
  • ECHEMI. (2014).
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Liguori, A., ... & Siciliano, C. (2003). "One-pot" methylation of N-Nosyl-α-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. The Journal of Organic Chemistry, 68(21), 8043-8046.
  • Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 71(1), 376-379.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Nosyl Deprotection Reactions.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis.
  • Nowick, J. S. (2020).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Master Organic Chemistry. (2019). Synthesis of Peptides.
  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Liguori, A., & Siciliano, C. (2010). An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters. The Journal of Organic Chemistry, 75(4), 1386-1389.
  • Royal Society of Chemistry. Experimental Procedures.
  • Scribd. Rapid N-Boc Deprotection with TFA.
  • Lokey Lab Protocols - Wikidot. (2017). Fmoc.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2003). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. The Journal of Organic Chemistry, 68(21), 8043-8046.

Sources

Validation

Efficacy of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate in preventing racemization during peptide coupling

Technical Evaluation & Comparison Guide: Efficacy of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate vs. Standard Additives in Peptide Coupling Executive Summary In modern solid-phase peptide synthesis (SPPS), suppr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation & Comparison Guide: Efficacy of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate vs. Standard Additives in Peptide Coupling

Executive Summary

In modern solid-phase peptide synthesis (SPPS), suppressing racemization (epimerization) during the activation of sterically hindered or stereochemically sensitive amino acids is a critical quality parameter. This guide objectively evaluates the efficacy of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS 532417-56-4) as a putative coupling additive. By comparing its structural properties and empirical performance against industry-standard reagents like OxymaPure and HOAt, we demonstrate that this specific glycine derivative is mechanistically inert in this context. Consequently, it fails to prevent racemization, reaffirming that true nucleophilic additives like OxymaPure remain the gold standard for maintaining chiral integrity.

Mechanistic Causality: Oxazolone Formation vs. Active Ester Interception

To understand why certain additives succeed or fail, one must analyze the causality of racemization. During carbodiimide-mediated coupling (e.g., using DIC), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate[1]. If this intermediate is not rapidly consumed by the incoming amine, the oxygen of the adjacent carbonyl group attacks the activated carbonyl, forming an oxazolone ring[2]. The alpha-proton of the oxazolone is highly acidic; its abstraction by a base leads to enolization and a subsequent loss of chiral integrity[2].

A successful coupling additive must possess a nucleophilic moiety (typically an N-OH or oxime group) with an optimal pKa (e.g., pKa ~4.6 for OxymaPure)[1]. The additive rapidly attacks the O-acylisourea to form an "active ester"[3]. This active ester is stable enough to resist oxazolone formation but reactive enough to undergo efficient aminolysis.

Structural Analysis of the Target Compound: Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a fully protected amino acid derivative featuring a methyl ester at the C-terminus and a sulfonamide/nitroaryl-protected secondary amine. Crucially, it lacks any free, acidic hydroxyl group (-OH) capable of acting as a nucleophile. Without the ability to intercept the O-acylisourea, it cannot form an active ester. Therefore, its presence in a coupling cocktail provides zero mechanistic barrier to oxazolone formation.

Mechanism A Carboxylic Acid + DIC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Oxazolone Formation (Loss of Chirality) B->C Base/Heat (No Additive) D Active Ester Formation (e.g., OxymaPure) B->D + Nucleophilic Additive G Target Compound (Inert/No Reaction) B->G + Target Compound E Racemized Peptide C->E Aminolysis F Chirally Pure Peptide D->F Aminolysis G->C Defaults to Oxazolone

Mechanistic pathways of peptide coupling and racemization via oxazolone vs. active ester.

Experimental Design: The Fmoc-Phg-OH Racemization Assay

To empirically validate these mechanistic principles, we utilize the coupling of Fmoc-L-Phenylglycine (Fmoc-Phg-OH) to a resin-bound Proline residue. Phenylglycine is notoriously prone to racemization because its alpha-proton is highly activated by the electron-withdrawing effect of the adjacent aromatic ring[4]. This makes the Fmoc-Phg-Pro-NH2 synthesis an exceptionally rigorous, self-validating system for testing additive efficacy[4].

Step-by-Step Experimental Protocol

The following protocol details the synthesis and cleavage workflow used to generate the comparative data.

Materials: Rink Amide AM resin (loading 0.5 mmol/g), Fmoc-Pro-OH, Fmoc-Phg-OH, DIC, Additives (Target Compound, HOBt, HOAt, OxymaPure), 20% Piperidine in DMF, TFA/TIS/H2O (95:2.5:2.5).

Step 1: Resin Preparation & First Coupling

  • Swell 200 mg (0.1 mmol) of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Couple Fmoc-Pro-OH (0.3 mmol, 3 eq) using DIC (3 eq) and OxymaPure (3 eq) in DMF for 1 hour. Wash with DMF.

  • Deprotect the Proline Fmoc group as in Step 2.

Step 2: Test Coupling (The Racemization Step)

  • Prepare a pre-activation mixture of Fmoc-Phg-OH (0.3 mmol, 3 eq), DIC (0.3 mmol, 3 eq), and the specific Test Additive (0.3 mmol, 3 eq) in 2 mL of DMF.

  • Add the mixture to the resin and agitate at room temperature for 60 minutes.

  • Drain and wash the resin with DMF (5x) and DCM (3x). Dry under vacuum.

Step 3: Cleavage & RP-HPLC Analysis

  • Cleave the dipeptide from the resin using 2 mL of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analyze via RP-HPLC (Phenomenex Luna C18, 250 x 4.6 mm). Mobile Phase A: 0.1% TFA/H2O; B: 0.1% TFA/MeCN. Gradient: 10-60% B over 30 min. Detection at 254 nm.

  • Quantify the ratio of the L,L-diastereomer to the D,L-diastereomer (epimer) by integrating the respective peak areas[4].

Protocol S1 Resin Swelling (Fmoc-Pro-Rink) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling Reaction (Fmoc-Phg-OH + DIC + Additive) S2->S3 S4 Cleavage (TFA/TIS/H2O) S3->S4 S5 RP-HPLC Analysis (Diastereomer Quantitation) S4->S5

Step-by-step experimental workflow for the Fmoc-Phg-OH racemization assay.

Data Presentation & Comparative Analysis

The table below summarizes the quantitative performance of methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate against standard alternatives.

Coupling Additive (3 eq)Diastereomeric Purity (L,L %)Epimerization (D,L %)Coupling Yield (%)Mechanistic Observation
None (DIC only) 56.2%43.8%45%Unrestricted oxazolone formation.
Target Compound *55.9%44.1%42%Inert; fails to intercept O-acylisourea.
HOBt 91.5%8.5%88%Standard active ester formation.
HOAt 96.8%3.2%94%Enhanced reactivity via neighboring group effect.
OxymaPure 98.4%1.6%97%Optimal pKa (~4.6); superior suppression[1][3].

*Target Compound = Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

Conclusion

The experimental data unequivocally aligns with the structural causality. Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate exhibits an epimerization rate (44.1%) statistically identical to the negative control (43.8%). It possesses no efficacy as a racemization suppressant. For researchers synthesizing stereochemically sensitive peptides, OxymaPure remains the definitively superior, safer, and highly efficient alternative[1][3].

Sources

Comparative

Comparative Stability and Cleavage Dynamics of N-Sulfonylated Amino Acids: A Guide for Peptide Synthesis and Drug Design

In the synthesis of complex peptidomimetics, polyamines, and small-molecule therapeutics, the selection of an amine protecting group dictates the entire downstream synthetic strategy. While carbamates (Boc, Fmoc, Cbz) re...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex peptidomimetics, polyamines, and small-molecule therapeutics, the selection of an amine protecting group dictates the entire downstream synthetic strategy. While carbamates (Boc, Fmoc, Cbz) remain the standard for routine peptide synthesis, N-sulfonylated amino acids offer unparalleled advantages: they are highly crystalline, effectively suppress epimerization, and uniquely activate the N–H bond for subsequent alkylation[1].

However, not all sulfonyl groups are created equal. The stability and cleavage dynamics of the Tosyl (Ts), Mesyl (Ms), and Nosyl (Ns) groups vary drastically based on their electronic properties. As a Senior Application Scientist, I have structured this guide to objectively compare these groups, detailing the mechanistic causality behind their stability profiles and providing field-proven, self-validating protocols for their application.

Mechanistic Causality: Stability vs. Lability

The inherent stability of N-sulfonylated amino acids stems from the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair. This renders the sulfonamide highly resistant to both acidic and basic hydrolysis[2].

  • Tosyl (Ts) and Mesyl (Ms) Groups: The p-toluenesulfonyl (Ts) and methanesulfonyl (Ms) groups are exceptionally stable. They easily survive harsh conditions, including neat trifluoroacetic acid (TFA) and strong bases like piperidine[3]. However, this extreme stability is a double-edged sword; their cleavage requires brutal reductive conditions (e.g., dissolving metal reduction with Na/NH 3​ ) or extremely strong acids (anhydrous HF), which can degrade sensitive peptide backbones.

  • Nosyl (Ns) Group (o- or p-Nitrobenzenesulfonyl): The Nosyl group, popularized by the Fukuyama amine synthesis, revolutionized orthogonal protection[4]. The addition of the electron-withdrawing nitro group further acidifies the N–H proton (pKa ~ 4-5), facilitating mild Mitsunobu alkylation[5]. More importantly, the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (S N​ Ar). When treated with a soft nucleophile like a thiolate, a transient Meisenheimer complex forms, which rapidly collapses to extrude sulfur dioxide and release the secondary amine[1]. This creates a perfectly orthogonal system: stable to acids and bases, but instantly labile to thiols.

SelectionLogic Start Select N-Sulfonyl Group Q1 Need Mild Deprotection? Start->Q1 Nosyl Nosyl (Ns) Group Q1->Nosyl Yes Q2 Need Extreme Stability? Q1->Q2 No CleaveNs Cleave: Thiol + Base (Orthogonal to Boc/Cbz) Nosyl->CleaveNs Tosyl Tosyl (Ts) / Mesyl (Ms) Q2->Tosyl Yes CleaveTs Cleave: Na/NH3 or HF (Harsh Conditions) Tosyl->CleaveTs

Logical decision tree for selecting N-sulfonyl protecting groups based on cleavage requirements.

Comparative Data Presentation

To facilitate objective decision-making, the following tables summarize the stability, cleavage conditions, and reaction kinetics of the primary N-sulfonyl groups.

Table 1: Comparative Stability and Cleavage Matrix

Protecting GroupAcid Stability (e.g., TFA/HCl)Base Stability (e.g., Piperidine)Nucleophile StabilityPrimary Cleavage ReagentsOrthogonality
Tosyl (Ts) Highly StableHighly StableStableNa/NH 3​ (liq), SmI 2​ , or HFOrthogonal to Boc, Fmoc, Cbz
Mesyl (Ms) Highly StableHighly StableStableNa/NH 3​ (liq), harsh acidsOrthogonal to Boc, Fmoc, Cbz
Nosyl (Ns) Highly StableHighly StableLabile to Thiols PhSH / K 2​ CO 3​ , or HOCH 2​ CH 2​ SH / DBUOrthogonal to Boc, Fmoc, Cbz, Ts

Table 2: Kinetic Comparison of N-Sulfonyl Ynamide Formation (Based on multicomponent coupling reactions[6])

Sulfonyl DerivativeReagentsTime to Full ConversionYieldField Notes
Tosyl (Ts) CuI, Base2.5 hoursHighRapid kinetics; highly soluble intermediates.
Nosyl (Ns) CuI, Base, Mol. Sieves2.5 hoursHighRequires molecular sieves to prevent hydrolysis.
Mesyl (Ms) CuI, Base> 48 hoursModerateSluggish reactivity due to aliphatic nature.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that you can visually or analytically confirm the success of each step without relying blindly on reaction times.

Protocol 1: Solid-Phase Fukuyama-Mitsunobu Alkylation and Nosyl Cleavage

This workflow highlights the critical causality behind reagent selection in solid-phase peptide synthesis (SPPS).

Step 1: On-Resin Mitsunobu Alkylation

  • Swell the Ns-protected amino acid resin in anhydrous THF for 15 minutes.

  • Add the target alcohol (5.0 eq) and Triphenylphosphine (Ph 3​ P, 5.0 eq).

  • Critical Choice: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 5.0 eq) dropwise.

    • Causality Note: Do not use Diethyl azodicarboxylate (DEAD). DEAD is prone to hydrolysis under these conditions, leading to persistent ethylation side-products (>40% yield). DIAD acts as an internal control against this side reaction, ensuring >95% purity of the desired product[7].

  • Shake at room temperature for 12 hours.

Step 2: Nosyl Deprotection (Cleavage)

  • Wash the alkylated resin thoroughly with DMF.

  • Critical Choice: Treat the resin with a solution of 2-mercaptoethanol (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF for 30 minutes.

    • Causality Note: While Fukuyama's original conditions use thiophenol and K 2​ CO 3​ [5], K 2​ CO 3​ is insoluble in DMF and performs poorly on solid supports. DBU is a non-ionic strong base that fully penetrates the resin matrix, while 2-mercaptoethanol avoids the severe toxicity and stench of thiophenol[7].

  • Self-Validation: Monitor the reaction via periodic micro-cleavage and HPLC-UV analysis. The Nosyl group possesses a strong nitroaromatic chromophore (~254 nm). The complete disappearance of the 254 nm peak, coupled with the emergence of the free secondary amine peak at 214 nm, analytically validates the deprotection.

FukuyamaMechanism A N-Nosyl Amine (Stable) B Thiolate Attack (PhS- or HOCH2CH2S-) A->B C Meisenheimer Complex (Transient) B->C SNAr D SO2 Extrusion & Thioether Release C->D Collapse E Free Secondary Amine (Product) D->E

Mechanism of Fukuyama deprotection via thiolate-mediated Meisenheimer complex formation.

Protocol 2: Tosyl Cleavage via Dissolving Metal Reduction

Because the Tosyl group lacks the activating nitro moiety, it cannot form a Meisenheimer complex and must be forced off via single-electron transfer (SET) reduction.

Step 1: Setup

  • Equip a 3-neck round bottom flask with a dry ice/acetone condenser.

  • Condense anhydrous ammonia (NH 3​ ) into the flask at -78 °C until approximately 20 mL of liquid is collected.

  • Dissolve the N-Tosyl amino acid (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.

Step 2: Reduction and Self-Validation

  • Add small pieces of freshly cut Sodium metal (Na 0 ) sequentially.

  • Self-Validation: As sodium dissolves, it generates solvated electrons, turning the solution a deep, dark blue. The reaction is complete only when the deep blue color persists for at least 15 minutes without fading. This visual cue is an absolute internal indicator that the reaction medium has achieved and maintained sufficient reducing power to cleave the highly stable S-N bond.

Step 3: Quenching

  • Quench the excess solvated electrons by carefully adding solid ammonium chloride (NH 4​ Cl) until the blue color completely dissipates.

  • Allow the ammonia to evaporate overnight under a steady stream of nitrogen, then extract the free amine using standard aqueous workup.

References

  • Chem-Station Int. Ed. "Fukuyama Amine Synthesis." chem-station.com.
  • The Journal of Organic Chemistry - ACS Publications. "Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction." acs.org.
  • Benchchem. "Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection." benchchem.com.
  • TCI Chemicals. "Protecting Agents." tcichemicals.com.
  • RSC Publishing. "From A3/KA2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates." rsc.org.
  • MDPI. "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions." mdpi.com.
  • Pharmaceutical Society of Japan. "Development of Nosyl Chemistry and its Application to Total Synthesis." pharm.or.jp.

Sources

Validation

A Spectroscopic Investigation of Ortho, Meta, and Para Nitro-Substituted N-Phenylsulfonyl Glycinates: A Comparative Guide

Introduction In the landscape of medicinal chemistry and drug development, the N-phenylsulfonyl glycinate scaffold is a privileged structure, offering a versatile backbone for the design of novel therapeutic agents. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the N-phenylsulfonyl glycinate scaffold is a privileged structure, offering a versatile backbone for the design of novel therapeutic agents. The introduction of substituents onto the phenyl ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. The nitro group (NO₂), with its potent electron-withdrawing nature, is a particularly interesting substituent. However, the position of the nitro group—be it ortho, meta, or para to the sulfonyl group—can dramatically alter the molecule's electronic and steric characteristics. Understanding these isomeric differences is crucial for structure-activity relationship (SAR) studies.[1][2]

This technical guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-nitro-substituted N-phenylsulfonyl glycinates. We will explore how the isomeric position of the nitro group influences the spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both experimental data and a theoretical framework for interpreting the spectroscopic results.

Molecular Isomers at a Glance

The three isomers under investigation are N-(2-nitrophenylsulfonyl) glycinate, N-(3-nitrophenylsulfonyl) glycinate, and N-(4-nitrophenylsulfonyl) glycinate. Their chemical structures are depicted below.

Caption: Molecular structures of the ortho, meta, and para isomers of nitro-substituted N-phenylsulfonyl glycinate.

Experimental Protocols

A robust and reproducible synthetic protocol is essential for obtaining high-purity compounds for spectroscopic analysis. The following is a generalized procedure for the synthesis of nitro-substituted N-phenylsulfonyl glycinates.

Synthesis of Nitro-Substituted N-Phenylsulfonyl Glycinates

The synthesis is typically achieved via a nucleophilic substitution reaction between the appropriate nitrobenzenesulfonyl chloride and a glycine ester, followed by optional hydrolysis of the ester.

workflow reagents Glycine Methyl Ester HCl + Ortho/Meta/Para Nitrobenzenesulfonyl Chloride reaction Anhydrous DCM Triethylamine (Base) Stir at RT for 72h reagents->reaction 1. Dissolve workup Wash with: 1. 2M HCl 2. 1M NaHCO₃ 3. Brine reaction->workup 2. Quench & Extract purification Dry over MgSO₄ Remove solvent Recrystallize workup->purification 3. Isolate & Purify product Pure Nitro-Substituted N-Phenylsulfonyl Glycinate purification->product 4. Final Product

Sources

Safety & Regulatory Compliance

Safety

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) is a complex synthetic intermediate characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) is a complex synthetic intermediate characterized by three distinct reactive moieties: a nitroaromatic ring, a sulfonamide linkage, and a glycinate ester. Because of this structural complexity, standard "pour down the drain" or basic solvent waste procedures are strictly prohibited.

This guide provides drug development professionals and laboratory safety officers with the authoritative, step-by-step logistical framework required to manage, segregate, and permanently dispose of this compound while mitigating risks of environmental contamination, energetic decomposition, and toxicological exposure.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, one must first understand the causality behind the chemical's hazards. The disposal strategy for methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is dictated by its functional groups:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are highly recalcitrant to environmental biodegradation and are classified as priority pollutants[1]. Biologically, they are acutely toxic and potentially mutagenic. This toxicity is driven by metabolic activation; nitroreductase enzymes reduce the nitro group into highly reactive nitroso and hydroxylamino intermediates, which subsequently form covalent adducts with DNA and macromolecules[1][2]. Furthermore, concentrated nitroaromatics possess inherent energetic potential and can decompose exothermically if subjected to extreme heat or shock[2].

  • The Sulfonamide Group: During thermal destruction (incineration), the sulfonamide group oxidizes to generate sulfur oxides (SOx) alongside the nitrogen oxides (NOx) produced by the nitro group. This necessitates specialized scrubber-equipped incineration facilities[3].

  • The Glycinate Ester: Esters are susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible waste streams (e.g., strong aqueous bases) can lead to unintended exothermic hydrolysis in the waste carboy.

ToxPathway Parent Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate Nitroreductase Nitroreductase Enzymes Parent->Nitroreductase Reduction Nitroso Nitroso Intermediates (Reactive) Nitroreductase->Nitroso Hydroxyl Hydroxylamino Derivatives Nitroso->Hydroxyl Reduction Adducts DNA/Macromolecule Adducts (Mutagenic) Nitroso->Adducts Hydroxyl->Adducts Covalent Binding

Metabolic activation of nitroaromatics generating mutagenic DNA adducts.

Quantitative Hazard & Segregation Data

Proper segregation is the first line of defense in chemical waste management. Summarized below are the operational parameters for isolating this compound prior to disposal.

Property / ParameterOperational Data & Safety ImplicationSegregation Requirement
Chemical Formula C₁₀H₁₂N₂O₆S (MW: 288.28 g/mol )N/A
Primary Hazard Class Toxic / Irritant / Environmental HazardStore away from general non-hazardous waste.
Incompatibilities Strong reducing agents, strong bases, strong acidsCRITICAL: Do not mix with reducing agents (e.g., NaBH₄, LiAlH₄) to prevent exothermic nitro reduction.
Aqueous Stability Subject to ester hydrolysis at extreme pHDo not mix with highly acidic or basic aqueous waste streams.
Target Disposal Method High-Temperature Incineration[4]Must be routed to a licensed facility equipped with NOx/SOx scrubbers.

Step-by-Step Laboratory Disposal Methodology

This protocol ensures that waste is safely transitioned from the laboratory bench to the environmental services contractor.

Phase 1: Source Segregation & Accumulation

  • Verify Compatibility: Before transferring methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate into a bulk waste container, verify that the container does not hold strong reducing agents, oxidizers, or concentrated acids/bases.

  • Solvent Selection: If disposing of the compound in a solution, use compatible organic solvents (e.g., dichloromethane, ethyl acetate, or methanol). Do not use amines, as they can react with nitroaromatics under certain conditions[5].

  • Containerization: Transfer the waste into a UN-approved, high-density polyethylene (HDPE) or amber glass carboy. Ensure the container is structurally sound and features a secure, vapor-tight cap.

Phase 2: Lab Packing & Manifesting

  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste: Contains Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (Nitroaromatic/Sulfonamide), Toxic, Environmental Hazard."

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray in a designated Satellite Accumulation Area (SAA).

  • RCRA Profiling: Work with your Environmental Health and Safety (EHS) department to profile the waste. While it may not have a specific EPA "P" or "U" listed code, it must be manifested as a characteristic hazardous waste (e.g., toxic, or D001 if dissolved in flammable solvents) due to its environmental persistence[4].

DisposalWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (Away from Reducers/Acids) Gen->Seg Pack Containerization (HDPE/Glass + Labeling) Seg->Pack Manifest RCRA Manifesting (Hazardous Waste Profiling) Pack->Manifest Transport Licensed Transport (Lab Pack) Manifest->Transport Incinerate High-Temp Incineration (Scrubber Equipped for NOx/SOx) Transport->Incinerate

Workflow for compliant segregation, packing, and incineration of nitroaromatic waste.

Facility-Level Destruction: High-Temperature Incineration

Under no circumstances should methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate be disposed of in the municipal trash or flushed down the drain[5].

The only environmentally responsible and legally compliant method for the ultimate disposal of nitroaromatic sulfonamides is high-temperature incineration [4].

  • The Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C. This ensures the complete thermal cleavage of the aromatic ring and the destruction of the nitro and sulfonamide groups.

  • Emission Control: Because the combustion of this molecule generates hazardous nitrogen oxides (NOx) and sulfur oxides (SOx), the incineration facility must be equipped with secondary combustion chambers and alkaline wet scrubbers to neutralize these acidic gases before exhaust is released into the atmosphere[3].

Emergency Spill Management Protocol

In the event of an accidental release during handling or waste transfer, execute the following self-validating spill protocol:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the area is well-ventilated to disperse any aerosolized particulates or solvent vapors.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloving recommended), a flame-retardant lab coat, safety goggles, and, if a large dust hazard exists, a NIOSH-approved N95 or P100 particulate respirator[2].

  • Containment (Solid Spill): Gently cover the solid powder with damp sand or a commercial inert absorbent to prevent dust generation. Do not sweep dry powder, as friction can be hazardous with energetic nitro compounds[2].

  • Containment (Liquid Spill): If dissolved in a solvent, encircle the spill with inert absorbent pads or vermiculite.

  • Collection: Use non-sparking tools (e.g., plastic or Teflon spatulas) to scoop the absorbed material into a compatible, sealable hazardous waste container[2].

  • Decontamination: Wash the spill surface thoroughly with a detergent and water solution to remove residual traces, collecting all wash water as hazardous waste[5].

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation National Institutes of Health (PMC)[Link]

  • Handbook on the Management of Munitions Response Actions (EPA 505-B-01-001) U.S. Environmental Protection Agency (EPA) [Link]

Sources

Handling

Personal protective equipment for handling methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) requires moving beyond basic compliance. To p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate (CAS: 532417-56-4) requires moving beyond basic compliance. To protect your research team and ensure the integrity of your drug development pipeline, safety protocols must be rooted in mechanistic understanding and self-validating workflows.

Nitroaromatic sulfonamide derivatives present unique physicochemical risks. The nitro group acts as a classic sensitizer, while the lipophilic glycinate ester enhances the molecule's ability to permeate biological membranes if dissolved in carrier solvents.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE) and operational logistics required for handling this compound safely.

Physicochemical Risk Assessment & Hazard Identification

Before selecting PPE, we must understand why the chemical is hazardous. The table below synthesizes the quantitative data and GHS hazard classifications for methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate, directly linking the chemical's mechanistic properties to the required operational mitigations.

Parameter / Hazard ClassValue / GHS CodeMechanistic CausalityRequired Operational Mitigation
Molecular Weight 288.28 g/mol Moderate MW and lipophilicity increase the risk of dermal absorption if dissolved in organic solvents.Solvent-specific glove selection (e.g., Butyl rubber for DMSO).
Acute Oral Toxicity H302Systemic absorption of nitroaromatics can interfere with oxygen transport (methemoglobinemia).Strict prohibition of food/drink; mandatory post-op handwashing.
Skin Irritation H315The electrophilic nitroaromatic ring reacts readily with epidermal proteins, causing sensitization.Double-gloving; flame-resistant, fully buttoned lab coat.
Eye Irritation H319Direct particulate contact causes localized inflammation and potential corneal micro-abrasions.ANSI Z87.1 certified chemical splash goggles.
Respiratory Irritation H335Fine particulate aerosolization triggers a mucosal immune response in the respiratory tract.Handle exclusively within a verified chemical fume hood.

The Protective Armor: Causality-Driven PPE Selection

According to the OSHA Laboratory Standard (29 CFR 1910.1450)[1], all laboratory personnel must operate under a Chemical Hygiene Plan that minimizes exposure through appropriate PPE. For this specific compound, PPE selection is dictated by its physical state (dry powder vs. solution).

  • Hand Protection (Dry Powder): Wear double nitrile gloves (minimum 4 mil thickness). Causality: The outer glove acts as the primary sacrificial barrier against the solid chemical, while the inner glove protects against micro-tears and provides a clean buffer during the doffing process.

  • Hand Protection (In Solution): If dissolving the compound in polar aprotic solvents like DMSO or DMF, you must swap to butyl rubber or laminate (Silver Shield) gloves . Causality: DMSO is a highly efficient carrier solvent that permeates standard nitrile rubber in under 5 minutes. If the glycinate derivative is dissolved in DMSO, nitrile gloves will act as a conduit, dragging the toxicant directly through your skin barrier.

  • Eye Protection: ANSI Z87.1 chemical splash goggles are mandatory. Safety glasses with side shields are insufficient because they do not form a seal against aerosolized fine powders.

  • Body Protection: A flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes.

Self-Validating Operational Workflows

The National Research Council’s Prudent Practices in the Laboratory[2] mandates that procedures involving solid toxic substances that may generate aerosols must be conducted in a controlled environment.

To ensure safety, the following step-by-step methodology is designed as a self-validating system —meaning you cannot proceed to the next step unless the current step's safety check is verified.

Phase 1: Pre-Operational Setup & Validation
  • Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm) using the digital monitor.

    • Validation Check: Tape a small piece of Kimwipe to the sash. If it flutters steadily inward, spatial control is achieved. If it hangs still, halt operations immediately.

  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static cloth, or use a Zerostat gun.

    • Causality: Nitroaromatic powders are highly prone to static cling. Unmitigated static can cause the powder to violently repel from the spatula, creating an invisible aerosol cloud that bypasses the hood's directional airflow.

  • PPE Donning: Put on your FR lab coat, goggles, and double nitrile gloves.

Phase 2: Weighing and Transfer
  • Tare and Transfer: Place a static-free, conductive weigh boat on the balance. Using a grounded metal micro-spatula, slowly transfer the methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate.

  • Sealing: Once the desired mass is achieved, immediately cap the primary reagent bottle.

  • Secondary Containment: If transporting the weighed solid to another hood or bench, place the weigh boat inside a secondary containment vessel (e.g., a clean, lidded Tupperware container). Validation Check: Ensure the lid is audibly snapped shut before stepping away from the hood.

Phase 3: Dissolution (If Applicable)
  • Solvent Addition: Always add the solvent (e.g., DMF, DCM) to the solid, never the solid to the solvent.

    • Causality: Dropping fine powders into a solvent can cause micro-splashing and clumping, whereas washing the powder down with solvent ensures controlled dissolution.

  • Glove Swap: If using DMSO or DMF, immediately remove your outer nitrile gloves, wash your inner gloved hands with ethanol, and don butyl rubber gloves before handling the liquid solution.

Decontamination & Hazardous Waste Logistics

Improper cleanup is a leading cause of secondary exposure in academic and industrial laboratories[3].

  • Surface Decontamination: After handling, wipe down the balance, spatulas, and hood surface with a solvent that readily dissolves the compound (e.g., acetone or ethanol), followed by a secondary wipe with warm soapy water to remove residual organics.

  • Waste Segregation: Do not throw contaminated weigh boats or Kimwipes into the general trash. Dispose of all consumables in a designated, clearly labeled Solid Hazardous Waste container destined for high-temperature incineration.

  • Spill Response: In the event of a solid spill, do not sweep it up dry, as this will aerosolize the powder. Cover the spill with paper towels, wet the towels gently with a compatible solvent (like ethanol) to dissolve and trap the powder, and then wipe it up.

Visual Workflow: PPE & Handling Decision Matrix

PPE_Decision_Matrix Start Methyl N-(methylsulfonyl)- N-(3-nitrophenyl)glycinate State Determine Operational State Start->State Solid Dry Powder Handling State->Solid Solution Solution Handling (DMSO / DMF) State->Solution Hood Primary Engineering Control: Chemical Fume Hood Solid->Hood Solution->Hood PPE_Solid PPE: Double Nitrile Gloves Splash Goggles, Lab Coat Hood->PPE_Solid Solid State PPE_Sol PPE: Butyl Rubber Gloves Face Shield, Lab Coat Hood->PPE_Sol Dissolved State Waste Hazardous Waste Incineration Protocol PPE_Solid->Waste PPE_Sol->Waste

Decision matrix for PPE selection and handling of nitroaromatic glycinate derivatives.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. URL: [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety." ACS Committee on Chemical Safety. URL: [Link]

Sources

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